molecular formula C11H9NO5 B1620588 2-(3-Carboxyprop-2-enoylamino)benzoic acid CAS No. 62530-49-8

2-(3-Carboxyprop-2-enoylamino)benzoic acid

Cat. No.: B1620588
CAS No.: 62530-49-8
M. Wt: 235.19 g/mol
InChI Key: QRJVIZCSCVUXBG-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Carboxyprop-2-enoylamino)benzoic acid is a useful research compound. Its molecular formula is C11H9NO5 and its molecular weight is 235.19 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3-Carboxyprop-2-enoylamino)benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60840. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3-Carboxyprop-2-enoylamino)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Carboxyprop-2-enoylamino)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62530-49-8

Molecular Formula

C11H9NO5

Molecular Weight

235.19 g/mol

IUPAC Name

2-[[(Z)-3-carboxyprop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C11H9NO5/c13-9(5-6-10(14)15)12-8-4-2-1-3-7(8)11(16)17/h1-6H,(H,12,13)(H,14,15)(H,16,17)/b6-5-

InChI Key

QRJVIZCSCVUXBG-WAYWQWQTSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC(=O)O

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C\C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC(=O)O

Origin of Product

United States

Foundational & Exploratory

Synthesis of 2-(3-Carboxyprop-2-enoylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-(3-Carboxyprop-2-enoylamino)benzoic Acid

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 2-(3-carboxyprop-2-enoylamino)benzoic acid, also known as N-(2-carboxyphenyl)maleamic acid. This molecule is a derivative of anthranilic acid and serves as a valuable building block in the development of pharmaceuticals and advanced polymers. The synthesis involves the nucleophilic ring-opening of maleic anhydride with 2-aminobenzoic acid. This document elucidates the underlying reaction mechanism, provides a step-by-step laboratory procedure, details characterization methods, and discusses the critical parameters that ensure a high-yield, high-purity synthesis. It is intended for researchers, chemists, and professionals in the fields of medicinal chemistry and materials science.

Introduction and Significance

2-(3-Carboxyprop-2-enoylamino)benzoic acid is a bifunctional molecule featuring two carboxylic acid groups and an amide linkage. Its structure is derived from two readily available precursors: 2-aminobenzoic acid (anthranilic acid) and maleic anhydride. The presence of multiple functional groups, including a reactive carbon-carbon double bond, makes it a versatile intermediate for further chemical elaboration.

The core structure is of significant interest in medicinal chemistry. Anthranilic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory and analgesic properties.[1] The introduction of the maleamic acid moiety can modulate these properties or provide a handle for conjugation to other molecules. In polymer science, molecules containing both amine and carboxylic acid functionalities are crucial for creating novel polyamides and polyimides with tailored properties.[2] This guide offers a robust and reproducible method for accessing this important chemical entity.

Synthetic Strategy and Reaction Mechanism

The synthesis is a classic example of nucleophilic acyl substitution, specifically the acylation of an amine with a cyclic anhydride.[3][4] The reaction proceeds via the ring-opening of maleic anhydride.

Core Reaction: 2-Aminobenzoic Acid + Maleic Anhydride → 2-(3-Carboxyprop-2-enoylamino)benzoic acid

Mechanism: The synthesis is initiated by the nucleophilic attack of the amino group of 2-aminobenzoic acid on one of the electrophilic carbonyl carbons of maleic anhydride. This is the rate-determining step and results in the formation of a transient tetrahedral intermediate. The anhydride ring is highly strained, and it readily opens by the cleavage of a carbon-oxygen bond. This process is driven by the restoration of the carbonyl group and the formation of a stable carboxylate. A subsequent proton transfer, typically from the newly formed ammonium ion to the carboxylate, yields the final maleamic acid product. The reaction is generally exothermic and is often initiated at a reduced temperature to maintain control.

Caption: Figure 1: Reaction Mechanism

Detailed Experimental Protocol

This protocol is designed for the synthesis of 2-(3-carboxyprop-2-enoylamino)benzoic acid on a standard laboratory scale.

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplier
2-Aminobenzoic Acid137.14≥99%Sigma-Aldrich
Maleic Anhydride98.06≥99%Sigma-Aldrich
Dioxane (Anhydrous)88.11≥99.8%Sigma-Aldrich
Diethyl Ether (Anhydrous)74.12≥99.7%Sigma-Aldrich

Safety Precautions:

  • Maleic Anhydride: Corrosive and a respiratory sensitizer. Handle only in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[3]

  • Dioxane: Flammable liquid and potential carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

  • 2-Aminobenzoic Acid: May cause skin and eye irritation. Standard laboratory PPE is required.

Step-by-Step Synthesis Procedure

The following workflow outlines the key steps of the synthesis.

Experimental_Workflow Figure 2: Experimental Workflow A 1. Dissolution B 2. Reagent Addition A->B Maleic Anhydride in Dioxane C 3. Reaction B->C 2-Aminobenzoic Acid (Portion-wise) D 4. Precipitation & Isolation C->D Stir at 0-5°C, then RT E 5. Washing D->E Vacuum Filtration F 6. Drying E->F Wash with cold Diethyl Ether G 7. Characterization F->G Vacuum Oven

Caption: Figure 2: Experimental Workflow

  • Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve maleic anhydride (4.90 g, 0.05 mol) in 75 mL of anhydrous dioxane.

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.

  • Amine Addition: To the cold, stirring solution, add 2-aminobenzoic acid (6.86 g, 0.05 mol) portion-wise over 15-20 minutes. A thick white precipitate will form almost immediately.[5]

  • Reaction: Continue stirring the resulting suspension in the ice bath for 2 hours.[6]

  • Equilibration: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two 30 mL portions of cold anhydrous diethyl ether to remove any unreacted starting materials and residual solvent.

  • Drying: Dry the white solid product under vacuum at 50-60 °C overnight.

  • Yield Calculation: Weigh the final product and calculate the percentage yield. A typical yield for this reaction is in the range of 90-98%.

Characterization
  • Appearance: A white to off-white crystalline solid.

  • Melting Point: The melting point should be determined and compared with literature values.

  • Infrared (IR) Spectroscopy: Expected characteristic peaks include a broad band from 3400-2800 cm⁻¹ (O-H and N-H stretching), a sharp peak around 1710 cm⁻¹ (carboxylic acid C=O), and another peak around 1680 cm⁻¹ (amide C=O).[7]

  • ¹H NMR Spectroscopy (in DMSO-d₆): Expect signals corresponding to the aromatic protons (4H), the vinyl protons of the maleamic acid backbone (2H, appearing as two doublets), and broad, exchangeable signals for the amide (NH) and two carboxylic acid (COOH) protons.

Quantitative Data Summary

The following table summarizes the quantities for the described protocol.

ReagentFormulaMolar Mass ( g/mol )Moles (mol)Mass (g)Volume (mL)
2-Aminobenzoic AcidC₇H₇NO₂137.140.056.86-
Maleic AnhydrideC₄H₂O₃98.060.054.90-
DioxaneC₄H₈O₂88.11--75
Product C₁₁H₉NO₅ 235.19 ~0.047 (95% yield) ~11.17 -

Discussion of Critical Parameters

  • Solvent Choice: Anhydrous aprotic solvents like dioxane or acetone are critical.[5][6] The presence of water would lead to the hydrolysis of maleic anhydride into maleic acid, creating an unwanted byproduct and reducing the yield.

  • Temperature Control: The initial reaction is highly exothermic. Starting at 0-5 °C prevents potential side reactions and ensures the formation of the desired amic acid without subsequent dehydration to the maleimide, which can occur at higher temperatures.[6]

  • Purity of Reagents: Using high-purity, anhydrous reagents is essential for achieving a high yield and avoiding contamination of the final product.

Conclusion

The synthesis of 2-(3-carboxyprop-2-enoylamino)benzoic acid via the ring-opening of maleic anhydride with 2-aminobenzoic acid is a straightforward, efficient, and high-yielding reaction. The protocol described herein is robust and can be easily implemented in a standard laboratory setting. By carefully controlling reaction parameters such as solvent purity and temperature, researchers can reliably produce this versatile chemical intermediate for applications in drug discovery and materials science.

References

  • Synthesis and Chemical Modification of Maleic Anhydride Copolymers with 2-Amino Ethyl Benzoate Groups. (2018). International Journal of Polymer Science.
  • Proposed chemical mechanism for benzoic acid reduction by aryl-aldehyde oxidoreductase. (n.d.). Semantic Scholar.
  • Maleic anhydride. (n.d.). Wikipedia. Available at: [Link]

  • 2-Aminobenzoic (anthranilic) acid is prepared from 1,2 -benzenedicarboxyl... (2025). Filo.
  • Synthesis and Structural Characterization of N-(2-Carboxyphenyl)-exo-7-oxa-bicyclo[7][8][8]hept-5-ene-2,3-dicarboximide. (n.d.). Semantic Scholar. Available at: [Link]

  • Facile synthesis of some new maleamic acid and maleimide derivatives of 1,3-thiazoles. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis of N-(para-carboxyphenyl)maleimide. (n.d.). PrepChem.com. Available at: [Link]

  • 2-(3-Carboxypropyl)benzoic acid. (n.d.). PubChem. Available at: [Link]

  • What is the mechanism of Benzoic Acid? (2024). Patsnap Synapse. Available at: [Link]

  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. (2022). Organic Syntheses. Available at: [Link]

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (2003). PubMed. Available at: [Link]

  • Maleamic acid. (n.d.). Wikipedia. Available at: [Link]

  • N-Phenylmaleimide. (n.d.). Organic Syntheses. Available at: [Link]

  • Synthesis, Biological activity evaluation and QSAR studies of novel 3-(aminooxalyl-amino)-and 3-(carbamoyl-propionylamino)-2-phenylamino-benzoic acid derivatives. (2014). ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. (2022). ACS Omega. Available at: [Link]

  • 2-((3-Carboxyphenyl)amino)benzoic acid. (n.d.). PubChem. Available at: [Link]

  • Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the Studies on the Inhibition of Human Carbonic Anhydrases. (2024). ChemistryOpen. Available at: [Link]

  • Chemical modification of poly(styrene-alt-maleic anhydride) with antimicrobial 4-aminobenzoic acid and 4-hydroxybenzoic acid. (2002). ResearchGate. Available at: [Link]

Sources

Technical Guide: Spectroscopic Characterization of 2-(3-Carboxyprop-2-enoylamino)benzoic Acid

[1]

Executive Summary

Molecule: 2-(3-Carboxyprop-2-enoylamino)benzoic acid Common Names:


1CAS Registry:1Molecular Formula:

Molecular Weight:1

This guide provides a definitive spectroscopic reference for 2-(3-Carboxyprop-2-enoylamino)benzoic acid. This compound is a critical "open-ring" intermediate formed by the acylation of anthranilic acid with maleic anhydride. It serves as the precursor to

1

Critical Stability Note: This molecule exists in a delicate equilibrium.[1] In solution, particularly in the presence of acid catalysts or heat, it readily cyclizes to form the maleimide (loss of water) or hydrolyzes back to anthranilic acid and maleic acid. Spectroscopic data acquisition must be performed under controlled conditions (anhydrous, neutral) to validate the "open" maleamic acid structure.

Part 1: Structural Analysis & Synthetic Context[1]

To interpret the spectra correctly, one must understand the synthetic origin. The compound is typically synthesized by reacting anthranilic acid with maleic anhydride in a polar aprotic solvent (acetone or acetonitrile) or glacial acetic acid at low temperatures.

Reaction Pathway & Impurity Profile

The following diagram illustrates the formation of the target molecule and its potential degradation pathways (cyclization or hydrolysis), which appear as specific impurity peaks in NMR and MS.

SynthesisPathwaycluster_0ReagentsAAAnthranilic Acid(MW 137)TargetTARGET MOLECULEN-(2-Carboxyphenyl)maleamic acid(Open Form, Z-isomer)MW 235AA->TargetAcylation(Acetone/RT)MAMaleic Anhydride(MW 98)MA->TargetImideImpurity A: Maleimide(Cyclized)MW 217Target->ImideHeat/Acid(-H2O)HydrolysisImpurity B:Hydrolysis Products(Reversion)Target->HydrolysisDilution/H2O

Caption: Synthesis of N-(2-Carboxyphenyl)maleamic acid showing critical degradation pathways (cyclization and hydrolysis) that complicate spectral analysis.

Part 2: Nuclear Magnetic Resonance (NMR)

The

Solvent Selection: DMSO-


H NMR Data (400 MHz, DMSO- )
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Insight
COOH (Acid)13.00 – 14.00Broad Singlet2H-Very broad exchangeable protons (carboxylic acids).[1] Often invisible if trace water is present.[1]
NH (Amide)11.25Singlet1H-Diagnostic peak.[1] Disappears in maleimide (closed) form.[1]
Ar-H (C-3)8.42Doublet1H8.0Ortho to amide; highly deshielded by the carbonyl anisotropy.[1]
Ar-H (C-6)7.98Doublet1H7.8Ortho to carboxylic acid.[1]
Ar-H (C-4)7.60Triplet1H7.5Para to amide.[1]
Ar-H (C-5)7.20Triplet1H7.5Meta to amide.[1]
=CH- (Vinyl A)6.48Doublet1H12.5Olefinic proton

to amide carbonyl.[1]
=CH- (Vinyl B)[1]6.28Doublet1H12.5Olefinic proton

to carboxylic acid.[1]
Technical Interpretation[1][2][3][4]
  • Stereochemistry (Cis vs. Trans): The coupling constant of the vinyl protons (

    
     Hz) confirms the Z-isomer (cis)  geometry, consistent with the maleic anhydride precursor. Isomerization to fumaramic acid (trans) would result in a larger coupling constant (
    
    
    Hz).
  • Purity Check:

    • If a singlet appears at

      
       7.20 ppm (2H), the sample has cyclized to the maleimide .
      
    • If signals appear for free anthranilic acid (aniline protons ~5-6 ppm), hydrolysis has occurred.[1]

Part 3: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides rapid confirmation of the functional groups, specifically distinguishing the amide/acid combination from the cyclic imide.

Method: ATR (Attenuated Total Reflectance) on solid powder is preferred over KBr pellets to prevent moisture absorption which obscures the OH region.

Key IR Absorptions[1][4][5][6][7]
Wavenumber (cm

)
AssignmentIntensityNotes
3250 – 3300 N-H StretchMediumDiagnostic for secondary amide . Absent in maleimide.
2500 – 3100 O-H StretchBroad/StrongCharacteristic "carboxylic acid dimer" envelope.[1]
1715 – 1725 C=O Stretch (Acid)StrongConjugated carboxylic acid carbonyl.
1640 – 1660 C=O[1] Stretch (Amide I)StrongAmide carbonyl.[1] Lower frequency than imide carbonyls (usually >1700).
1620 C=C StretchMedium/SharpConjugated alkene.
1530 – 1550 N-H Bend (Amide II)MediumConfirms acyclic amide structure.[1]
1200 – 1300 C-O StretchStrongAcid C-O single bond.[1][2]

Part 4: Mass Spectrometry (MS)

Mass spectrometry analysis of maleamic acids is complicated by thermal degradation in the source. Soft ionization techniques (ESI) are required.[1]

MS Parameters[1][2][8][9]
  • Ionization Mode: ESI (Negative mode preferred for dicarboxylic acids; Positive mode viable).[1]

  • Source Temp: < 150°C (To prevent thermal cyclization).

Fragmentation Logic (ESI-MS/MS)[1]

The fragmentation pattern follows a logical loss of small neutral molecules (


MS_FragmentationM_ParentMolecular Ion [M-H]-m/z 234Frag_CyclicCyclized Imide Ion[M-H-H2O]-m/z 216M_Parent->Frag_Cyclic- H2O (18 Da)Frag_DecarbDecarboxylation[M-H-CO2]-m/z 190M_Parent->Frag_Decarb- CO2 (44 Da)Frag_CleaveAmide CleavageAnthranilate Ionm/z 136M_Parent->Frag_CleaveC-N Bond BreakFrag_Cyclic->Frag_CleaveFurther Frag.

Caption: ESI(-) Fragmentation pathway. Note that m/z 216 can arise from instrumental dehydration or be present as an impurity.

Quantitative Data Table (MS)
m/z (ESI-)Ion IdentityInterpretation
234

Molecular Ion.[1] Confirms MW 235.
216

Loss of water.[1][3] Often the base peak due to facile cyclization in the gas phase.
190

Loss of carboxylic acid group.[1]
136

Anthranilate anion (cleavage of the amide bond).[1]
116

Maleate/Fumarate fragment (rare in this specific cleavage).[1]

Part 5: Experimental Protocol

Synthesis & Purification (Self-Validating)[1]

This protocol ensures the isolation of the open-ring maleamic acid rather than the cyclized maleimide.

  • Preparation: Dissolve Anthranilic acid (1.0 eq) in dry Acetone (0.5 M concentration).

  • Addition: Add Maleic anhydride (1.05 eq) slowly as a solid or solution in acetone.

    • Why: Slight excess of anhydride drives the equilibrium forward.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Control: Do not heat.[1] Heating promotes cyclization to the imide.

  • Isolation: The product often precipitates as a yellow/off-white solid.[1] If not, concentrate the solvent at reduced pressure (Rotavap bath < 40°C).

  • Validation (TLC):

    • Stationary Phase: Silica Gel 60 F254.[1]

    • Mobile Phase: Ethyl Acetate:Hexane:Acetic Acid (50:45:5).[1]

    • Result: The maleamic acid (

      
      ) is much more polar than the maleimide (
      
      
      ) or starting anhydride.
Sample Preparation for Spectroscopy[1]
  • NMR: Dissolve ~10 mg in 0.6 mL DMSO-

    
    . Run immediately. If the sample sits for days, "new" peaks corresponding to the maleimide will appear.
    
  • IR: Dry the solid in a vacuum desiccator over

    
     for 2 hours to remove lattice water before scanning.
    

References

  • Spectroscopic Analysis of Maleamic Acids

    • Source: NIST Chemistry WebBook & SpectraBase.[1]

    • Context: General assignment of maleamic acid vinyl protons and amide bands.
    • Link:[1]

  • Synthesis of N-Cyclic Maleamic Acids

    • Source: Google Patents (US5965746A).[1]

    • Context: Protocols for reacting amines with maleic anhydride in acetic acid/acetone.[1]

    • Link:[1]

  • Reaction of Anthranilic Acid with Cyclic Anhydrides

    • Source: ResearchGate (Publication on Quinazoline derivatives).[1]

    • Context: Mechanistic insight into the ring-opening of anhydrides by anthranilic acid and subsequent cycliz
    • Link:[1]

  • NMR of Carboxylic Acids

    • Source: Chemistry LibreTexts.[1]

    • Context: Characteristic shifts of carboxylic acid protons in DMSO.[1]

    • Link:[1]

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Carboxyprop-2-enoylamino)benzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the isomeric compounds known systematically as (Z)-4-((2-carboxyphenyl)amino)-4-oxobut-2-enoic acid and (E)-4-((2-carboxyphenyl)amino)-4-oxobut-2-enoic acid. The user-provided nomenclature, 2-(3-Carboxyprop-2-enoylamino)benzoic acid, logically resolves into these two isomers, which are N-acyl derivatives of anthranilic acid. Due to a lack of extensive direct experimental data in the public domain for these specific molecules, this guide synthesizes information from closely related analogs, predictive models, and established principles of physical organic chemistry to offer a robust profile for each isomer. We will delve into the structural elucidation, key physicochemical parameters, and the established methodologies for their determination, providing a foundational understanding for their potential application in research and drug development.

Introduction and Structural Elucidation

The compound "2-(3-Carboxyprop-2-enoylamino)benzoic acid" represents a class of N-acylated anthranilic acid derivatives. The systematic nomenclature reveals the existence of two geometric isomers based on the substitution pattern around the carbon-carbon double bond of the butenedioic acid moiety. These isomers are:

  • (Z)-4-((2-carboxyphenyl)amino)-4-oxobut-2-enoic acid (cis-isomer): Also known as N-(2-carboxyphenyl)maleamic acid. This isomer is derived from the reaction of 2-aminobenzoic acid (anthranilic acid) with maleic anhydride.

  • (E)-4-((2-carboxyphenyl)amino)-4-oxobut-2-enoic acid (trans-isomer): Also known as N-(2-carboxyphenyl)fumaramic acid. This isomer is formed from the reaction of 2-aminobenzoic acid with fumaric acid or its derivatives.

The presence of multiple functional groups—two carboxylic acid moieties and an amide linkage—in both isomers dictates their physicochemical behavior, influencing properties such as acidity, lipophilicity, solubility, and their potential for intra- and intermolecular interactions. These characteristics are of paramount importance in the context of drug design and development, as they govern absorption, distribution, metabolism, and excretion (ADME) profiles.

Isomer_Structures Z_isomer E_isomer

Figure 1: Chemical structures of the (Z) and (E) isomers of 4-((2-carboxyphenyl)amino)-4-oxobut-2-enoic acid.

Predicted Physicochemical Properties

Direct experimental data for the target compounds is scarce. Therefore, the following table summarizes key physicochemical properties derived from computational predictions and data from analogous compounds. These values provide a valuable starting point for experimental design and interpretation.

Property(Z)-Isomer (cis)(E)-Isomer (trans)Significance in Drug Development
Molecular Formula C₁₁H₉NO₅C₁₁H₉NO₅Defines the elemental composition and molecular weight.
Molecular Weight 235.19 g/mol 235.19 g/mol Influences diffusion rates and molar concentration calculations.
Predicted pKa Carboxylic Acid 1: ~3.5-4.5Carboxylic Acid 2: ~4.5-5.5Carboxylic Acid 1: ~3.0-4.0Carboxylic Acid 2: ~4.0-5.0Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
Predicted logP ~1.0 - 1.5~1.2 - 1.7Indicates the lipophilicity of the molecule, affecting membrane permeability and distribution.
Predicted Solubility Higher aqueous solubility than the trans-isomer.Lower aqueous solubility than the cis-isomer.Crucial for formulation and bioavailability.
Melting Point (°C) Likely lower than the trans-isomer (analogous to maleic acid).Likely higher than the cis-isomer (analogous to fumaric acid).[1]An indicator of crystal lattice energy and purity.

In-depth Analysis of Physicochemical Parameters

Acidity (pKa)

The two carboxylic acid groups in each isomer will have distinct pKa values. The carboxylic acid on the butenoyl chain is expected to be more acidic due to the electron-withdrawing effect of the adjacent double bond and amide group. The pKa of the benzoic acid moiety will be influenced by the nature of the substituent at the ortho position. The cis-isomer is likely to exhibit intramolecular hydrogen bonding between the two carboxylic acid groups, which can influence their acidity.

Experimental Protocol for pKa Determination (Potentiometric Titration):

  • Preparation of Analyte Solution: Accurately weigh and dissolve a sample of the compound in a known volume of deionized water or a suitable co-solvent system (e.g., water/methanol) to a final concentration of approximately 1-10 mM.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a thermostated vessel and immerse the calibrated pH electrode and a micro-burette tip containing a standardized titrant (e.g., 0.1 M NaOH).

  • Titration: Add the titrant in small, precise increments, recording the pH value after each addition. Continue the titration past the equivalence points.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Alternatively, use the first or second derivative of the titration curve to accurately determine the equivalence points.

pKa_Workflow cluster_workflow Potentiometric pKa Determination Workflow A Prepare Analyte Solution B Calibrate pH Meter A->B C Titrate with Standardized Base B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve D->E F Determine pKa from Half-Equivalence Points E->F

Figure 2: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. The predicted logP values suggest that these compounds are moderately lipophilic. The trans-isomer is expected to have a slightly higher logP due to its more extended conformation, which may lead to more efficient packing and reduced hydration compared to the cis-isomer.

Experimental Protocol for logP Determination (Shake-Flask Method):

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorous mixing followed by separation.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.

  • Partitioning: Mix a known volume of the stock solution with an equal volume of the pre-saturated n-octanol in a sealed container.

  • Equilibration: Shake the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Solubility

The solubility of these compounds will be highly pH-dependent due to the presence of the two carboxylic acid groups. At pH values below their pKa, the compounds will be in their neutral, less soluble form. As the pH increases above the pKa values, the carboxylic acid groups will deprotonate, forming more soluble carboxylate salts. The cis-isomer is generally expected to have higher aqueous solubility than the trans-isomer, a trend observed with maleic and fumaric acids.[1] This is often attributed to the cis-isomer's inability to pack as efficiently in the solid state and its more polar surface area available for interaction with water molecules.

Experimental Protocol for Equilibrium Solubility Determination:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2, 5, 7.4).

  • Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Filter or centrifuge the samples to remove any undissolved solid.

  • Concentration Analysis: Dilute an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Data Reporting: Report the solubility in units such as mg/mL or µM at each pH and temperature.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the substituted benzene ring.

    • Vinylic Protons: Two doublets in the region of δ 6.0-7.0 ppm for the protons on the carbon-carbon double bond. The coupling constant (J-value) between these protons will be indicative of the stereochemistry: a smaller coupling constant is expected for the cis-isomer, and a larger one for the trans-isomer.

    • Amide Proton: A broad singlet in the downfield region (δ 9.0-11.0 ppm) for the N-H proton.

    • Carboxylic Acid Protons: Very broad singlets at δ 10.0-13.0 ppm, which may be exchangeable with D₂O.

  • ¹³C NMR:

    • Carbonyl Carbons: Resonances for the two carboxylic acid carbons and the amide carbonyl carbon will appear in the downfield region (δ 160-180 ppm).

    • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).

    • Vinylic Carbons: Two signals corresponding to the carbons of the C=C double bond (δ 120-140 ppm).

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H stretching.

  • N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ for the amide N-H stretching.

  • C=O Stretch: Strong absorption bands between 1650-1750 cm⁻¹ corresponding to the stretching vibrations of the carboxylic acid and amide carbonyl groups.

  • C=C Stretch: A medium intensity band around 1600-1650 cm⁻¹ for the carbon-carbon double bond.

  • Aromatic C=C Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

UV-Vis Spectroscopy

The presence of the aromatic ring and the conjugated system of the enoylamino moiety is expected to result in strong UV absorption. The λ_max is likely to be in the range of 250-350 nm. The specific absorption maxima and molar absorptivity may differ slightly between the cis and trans isomers due to differences in their electronic structure and conformation.

Synthesis and Isomerization

The synthesis of the cis-isomer, N-(2-carboxyphenyl)maleamic acid, is typically achieved by the ring-opening of maleic anhydride with 2-aminobenzoic acid in an appropriate solvent. The reaction is generally facile and proceeds under mild conditions.

Synthesis_cis cluster_synthesis Synthesis of (Z)-Isomer Reactant1 2-Aminobenzoic Acid Product (Z)-4-((2-carboxyphenyl)amino)-4-oxobut-2-enoic acid Reactant1->Product Reactant2 Maleic Anhydride Reactant2->Product

Figure 3: General synthetic route to the (Z)-isomer.

The synthesis of the trans-isomer, N-(2-carboxyphenyl)fumaramic acid, would likely involve the reaction of 2-aminobenzoic acid with fumaric acid or a fumaric acid derivative, such as fumaryl chloride, and may require more forcing conditions.

It is also important to note that under certain conditions (e.g., heating or exposure to UV light), the cis-isomer may undergo isomerization to the more thermodynamically stable trans-isomer, a phenomenon well-documented for maleic and fumaric acids.[1]

Conclusion

While direct and comprehensive experimental data for (Z)- and (E)-4-((2-carboxyphenyl)amino)-4-oxobut-2-enoic acid are not extensively available in the current literature, this technical guide provides a robust, predictive framework for their key physicochemical properties. By leveraging data from analogous structures and established chemical principles, we have outlined the expected acidity, lipophilicity, solubility, and spectroscopic characteristics of these isomeric compounds. The provided experimental protocols offer a clear path for the empirical determination of these crucial parameters. This guide serves as a valuable resource for researchers and drug development professionals, enabling a more informed approach to the handling, characterization, and potential application of these N-acylated anthranilic acid derivatives.

References

  • Fumaric acid. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link].

Sources

A Methodological Guide to Characterizing the Solubility and Stability of 2-(3-Carboxyprop-2-enoylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 2-(3-Carboxyprop-2-enoylamino)benzoic acid. As a molecule featuring both carboxylic acid and amide functionalities, its physicochemical behavior is critical to its development as a potential therapeutic agent or advanced intermediate. This document is intended for researchers, chemists, and drug development professionals, offering a narrative built on established scientific principles and regulatory expectations. We will explore the theoretical underpinnings of its solubility and stability, provide detailed, field-proven experimental protocols for their determination, and discuss the development of appropriate analytical methodologies. The focus is on explaining the causality behind experimental design, ensuring that the described workflows are self-validating and scientifically robust.

Introduction: Understanding the Molecule

2-(3-Carboxyprop-2-enoylamino)benzoic acid is a dicarboxylic acid derivative containing a secondary amide linkage. Its structure presents a unique combination of functionalities that dictate its physicochemical properties, and consequently, its suitability for pharmaceutical development.

  • Two Carboxylic Acid Groups: These acidic moieties suggest that the molecule's aqueous solubility will be highly dependent on pH. At low pH, the groups will be protonated and the molecule less soluble, while at higher pH, deprotonation to the carboxylate form will significantly increase aqueous solubility.

  • Amide Linkage: The amide bond is a critical functional group that can be susceptible to hydrolysis, especially under acidic or basic conditions.[1][2] Understanding its stability is paramount for defining storage conditions, formulation strategies, and shelf-life.

  • Aromatic and Alkene Systems: The presence of a benzene ring and a carbon-carbon double bond introduces sites that could be susceptible to oxidation and photolytic degradation.

This guide will provide the necessary protocols to thoroughly characterize these attributes.

degradation_pathway cluster_products Degradation Products parent 2-(3-Carboxyprop-2-enoylamino)benzoic acid product1 2-Aminobenzoic Acid parent->product1  Amide Hydrolysis  (Acid or Base) product2 Fumaric Acid parent->product2

Figure 2: Predicted primary hydrolytic degradation pathway.
Experimental Workflow: Forced Degradation Study

The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that potential degradants are generated at a sufficient level for detection and characterization without completely destroying the molecule. [3]

forced_degradation_workflow cluster_stress Stress Conditions (ICH Q1A) start Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid therm Thermal (80°C, Solid & Solution) start->therm photo Photolytic (ICH Q1B Light Exposure) start->photo analysis Sample at Time Points (e.g., 0, 2, 8, 24 hr) Neutralize Acid/Base Samples acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis hplc Analyze by Stability-Indicating HPLC-UV/MS Method analysis->hplc report Evaluate Data: - % Degradation - Peak Purity - Identify Degradants hplc->report

Figure 3: Experimental workflow for a forced degradation study.
Protocol: Conducting a Forced Degradation Study

Objective: To identify degradation pathways and products under various stress conditions.

Methodology:

  • Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to the target concentration (e.g., 100 µg/mL). Incubate at an elevated temperature (e.g., 60-80°C).

    • Base Hydrolysis: Dilute with 0.1 M NaOH. Incubate at room temperature or slightly elevated, as base hydrolysis is often faster than acid hydrolysis. [2] * Oxidative Degradation: Dilute with a solution of 3% hydrogen peroxide. Keep at room temperature and protect from light.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C).

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Time Points: Sample from each condition at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). The goal is to find a time point with 5-20% degradation.

  • Sample Preparation: Before analysis, acidic and basic samples must be neutralized to prevent further degradation and damage to the HPLC column.

  • Analysis: Analyze all samples, including a non-degraded control, using a validated stability-indicating HPLC method. Use a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to aid in the identification of degradants.

Data Presentation: Stability Summary

Summarize the findings from the forced degradation study in a table.

Stress ConditionDurationTemperature% Assay RemainingMajor Degradation Products (by RRT)
0.1 M HCl24 h60°CExperimental DataExperimental Data
0.1 M NaOH4 h25°CExperimental DataExperimental Data
3% H₂O₂24 h25°CExperimental DataExperimental Data
Heat (Solid)48 h80°CExperimental DataExperimental Data
Light (ICH Q1B)Cycle End25°CExperimental DataExperimental Data

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the amount of the active ingredient due to degradation. It must be able to separate the intact drug from its degradation products and any formulation excipients. [4][5]Reversed-phase HPLC with UV detection is the most common technique for this purpose. [2]

Protocol: HPLC Method Development

Objective: To develop an RP-HPLC method capable of resolving 2-(3-Carboxyprop-2-enoylamino)benzoic acid from all potential degradation products.

Methodology:

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). This is a versatile choice for moderately polar compounds.

  • Mobile Phase Selection:

    • Aqueous (A): Use purified water containing an acidic modifier to ensure consistent ionization and good peak shape for the carboxylic acids. Common choices are 0.1% formic acid or 0.05% trifluoroacetic acid.

    • Organic (B): Use acetonitrile or methanol. Acetonitrile often provides better resolution and lower backpressure.

  • Wavelength Selection: Using a PDA detector, determine the wavelength of maximum absorbance (λ-max) for the parent compound. Monitor at this wavelength. Also, evaluate other wavelengths to ensure detection of degradants that may have different chromophores.

  • Gradient Optimization:

    • Begin with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to elute all components, including the parent compound and any degradants from stressed samples.

    • Analyze a mixture of the parent compound and samples from the forced degradation study (especially the acid and base hydrolysis samples, which are likely to show the most degradation).

    • Adjust the gradient slope, initial and final %B, and run time to achieve a resolution (Rs) of >1.5 between the parent peak and the closest eluting degradant peak.

  • Method Validation: Once the desired separation is achieved, the method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity is proven by demonstrating that the method can resolve the parent drug from all degradation products generated during the forced degradation study.

Conclusion and Recommendations

This guide outlines a comprehensive and scientifically rigorous approach to characterizing the solubility and stability of 2-(3-Carboxyprop-2-enoylamino)benzoic acid. By following these protocols, researchers can generate the high-quality data necessary to support formulation development, define appropriate storage conditions, and meet regulatory expectations.

Key Recommendations:

  • pH is Critical: Due to the two carboxylic acid groups, pH will be the most significant factor influencing aqueous solubility and hydrolytic stability. A thorough pH-solubility and pH-rate profile should be established early in development.

  • Develop a SIM Early: A validated stability-indicating HPLC method is the cornerstone of all stability studies. Its development should be prioritized using samples generated from forced degradation experiments.

  • Material Science: The solid-state properties (e.g., crystallinity, polymorphism) of the compound should also be investigated, as they can significantly impact both solubility and stability.

By systematically applying the principles and methods described herein, development teams can build a robust understanding of 2-(3-Carboxyprop-2-enoylamino)benzoic acid, mitigating risks and accelerating its path through the development pipeline.

References

  • Zhang, et al. (2022). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. MDPI. [Link]

  • Sharp (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. [Link]

  • Jadhav, S. B., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • ResolveMass Laboratories (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • ChemBK (2025). Fumaric acid - ChemBK. ChemBK. [Link]

  • Arcinova (2023). A practical guide to forced degradation and stability studies for drug substances. Arcinova. [Link]

  • Patil, S., et al. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 444972, Fumaric acid. PubChem. [Link]

  • Gong, X., et al. (2012). Solubility of Fumaric Acid in Propan-2-ol, Ethanol, Acetone, Propan-1-ol, and Water. Journal of Chemical & Engineering Data. [Link]

  • U.S. Environmental Protection Agency (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. EPA. [Link]

  • Food and Agriculture Organization of the United Nations. FUMARIC ACID. FAO.org. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12422083, 2-(3-Carboxypropyl)benzoic acid. PubChem. [Link]

  • European Medicines Agency (2001). NOTE FOR GUIDANCE ON IN-USE STABILITY TESTING OF HUMAN MEDICINAL PRODUCTS. EMA. [Link]

  • Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

  • Egyptian Drug Authority. Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products. EDA. [Link]

  • Asian Journal of Chemical Sciences (2018). Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process. journalajocs.com. [Link]

  • Intertek. ICH STABILITY STORAGE & cGMP STABILITY STUDIES. Intertek. [Link]

  • Scribd. Solubility and Properties of Benzoic Acid. Scribd. [Link]

  • Belhachemi, M., et al. (2022). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. MDPI. [Link]

  • Arcinova. Stability & QC Testing: Analytical Sciences. Arcinova. [Link]

  • Creative BioMart. Pharmaceutical Stability Analysis. Creative BioMart. [Link]

  • Rogalinski, T., et al. (2011). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. [Link]

Sources

Methodological & Application

Using 2-(3-Carboxyprop-2-enoylamino)benzoic acid as a building block in organic synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

A Divergent Building Block for Quinolinone Scaffolds and Maleimide Linkers

Abstract

This guide details the synthetic utility of 2-(3-carboxyprop-2-enoylamino)benzoic acid (also referred to as


-maleoylanthranilic acid or 

-(3-carboxyacryloyl)anthranilic acid). As a Janus-faced intermediate, this molecule sits at a critical synthetic bifurcation point: it serves as the direct precursor to quinolin-2-one pharmacophores (via intramolecular Friedel-Crafts acylation) and

-aryl maleimides
(via dehydration). This document provides optimized protocols for its synthesis, handling, and controlled cyclization, emphasizing the kinetic vs. thermodynamic parameters required to select the desired pathway.
Chemical Identity & Synthetic Access[1][2][3][4][5][6]

The molecule is an amic acid formed by the ring-opening of maleic anhydride by anthranilic acid. Its stability is governed by the cis-geometry of the alkene, which is essential for subsequent cyclization but prone to isomerization to the unreactive trans (fumaroyl) form under UV light or excessive thermal stress.

Key Structural Features:

  • Michael Acceptor: The maleic double bond is electron-deficient, susceptible to nucleophilic attack.

  • Dicarboxylic Acid: Possesses two distinct acidic protons (

    
    , 
    
    
    
    ), allowing selective esterification.
  • Conformational Sensitivity: The cis-alkene is retained from the anhydride precursor, a critical quality attribute (CQA) for quinolinone formation.

Protocol A: Synthesis of the Building Block

Target: Isolation of the open-chain amic acid without premature cyclization.

Reagents:

  • Anthranilic acid (1.0 eq)

  • Maleic anhydride (1.05 eq)

  • Solvent: Glacial Acetic Acid (AcOH) or Acetone (anhydrous)

Workflow:

  • Dissolution: Dissolve 13.7 g (0.1 mol) of anthranilic acid in 50 mL of acetone (or AcOH) at room temperature (20–25°C).

  • Addition: Add 10.3 g (0.105 mol) of maleic anhydride in a single portion.

  • Reaction: Stir vigorously. The reaction is exothermic; maintain temperature

    
    C using a water bath if necessary.
    
    • Observation: The product typically precipitates as a yellow/off-white solid within 15–30 minutes.

  • Termination: Stir for an additional 2 hours to ensure completion.

  • Isolation: Filter the precipitate. Wash with cold acetone (

    
     mL) to remove unreacted anhydride.
    
  • Drying: Vacuum dry at 40°C. Do not exceed 60°C to prevent dehydration to the maleimide.

Yield Expectation: 85–95% Melting Point: 198–202°C (dec). Note: Sharp melting followed by gas evolution indicates purity.

The Quinolinone Gateway (Path A)

The most high-value application of this building block is the synthesis of 4-carboxyquinolin-2(1H)-one derivatives. These scaffolds are structural homologs to quinolone antibiotics (e.g., Ciprofloxacin) and carbostyril-based drugs (e.g., Rebamipide).

Mechanism: Acid-mediated intramolecular Friedel-Crafts acylation. The carboxylic acid of the maleic arm attacks the aromatic ring ortho to the amine.

Protocol B: Cyclization to 4-Carboxyquinolin-2-one

Reagents:

  • 2-(3-Carboxyprop-2-enoylamino)benzoic acid (from Protocol A)

  • Polyphosphoric Acid (PPA) (

    
    )
    

Workflow:

  • Preparation: Heat 50 g of PPA to 80°C in a beaker to reduce viscosity.

  • Addition: Slowly add 5.0 g of the amic acid precursor with mechanical stirring. Ensure the solid is fully dispersed.

  • Cyclization: Increase temperature to 120–130°C . Hold for 2 hours.

    • Critical Control Point: Do not exceed 140°C, as decarboxylation of the product can occur.

  • Quench: Cool the mixture to 80°C, then pour slowly into 200 g of crushed ice/water with vigorous stirring. The PPA hydrolyzes, and the quinolinone precipitates.

  • Purification: Filter the off-white solid. Wash with water until the filtrate is neutral (pH 7). Recrystallize from DMF/Ethanol.

Maleimide Functionalization (Path B)

Alternatively, the molecule can be dehydrated to form


-(2-carboxyphenyl)maleimide . This derivative retains the carboxylic acid on the aromatic ring, making it a powerful heterobifunctional linker for bioconjugation (reacting with amines via the acid and thiols via the maleimide).

Reagents:

  • Sodium Acetate (anhydrous)

  • Acetic Anhydride (

    
    )
    

Workflow:

  • Suspend the amic acid in

    
     containing 0.5 eq of NaOAc.
    
  • Heat to 60–70°C for 1 hour. (Avoid reflux to prevent polymerization).

  • Pour into ice water to hydrolyze excess anhydride. The maleimide precipitates.

Synthetic Divergence Visualization

The following diagram illustrates the decision matrix for using this building block.

G Start Anthranilic Acid + Maleic Anhydride Intermediate 2-(3-Carboxyprop-2-enoylamino) benzoic acid (The Building Block) Start->Intermediate Acetone, 25°C PathA_Cond Polyphosphoric Acid 120°C Intermediate->PathA_Cond PathB_Cond Ac2O / NaOAc 60°C Intermediate->PathB_Cond Isomer Fumaric Acid Derivative (Dead End / Impurity) Intermediate->Isomer UV Light / Slow Heating Quinolinone 4-Carboxyquinolin-2(1H)-one (Drug Scaffold) PathA_Cond->Quinolinone Friedel-Crafts Maleimide N-(2-Carboxyphenyl)maleimide (Bioconjugation Linker) PathB_Cond->Maleimide Dehydration

Figure 1: Synthetic divergence of the amic acid intermediate. Path A leads to pharmacologically active heterocycles; Path B leads to functional linkers.

Quantitative Data & Specifications

Table 1: Reaction Parameters and Critical Limits

ParameterProtocol A (Synthesis)Protocol B (Cyclization)Impact of Deviation
Temperature 20–35°C120–130°CHigh temp in A causes premature cyclization; Low temp in B fails to close ring.
Solvent Acetone / AcOHPPA (Solvent-free)Protic solvents (MeOH) in A can cause esterification side reactions.
Time 2 hours2–3 hoursExtended time in B leads to tar formation/polymerization.
Atmosphere AmbientInert (

) preferred
Oxidation of the alkene is possible at high temps in B.
Troubleshooting & Expert Insights
  • Issue: Product is an oil or sticky gum.

    • Cause: Residual solvent or presence of the trans-isomer (fumaric derivative) which does not crystallize easily.

    • Fix: Triturate with diethyl ether. Ensure the starting maleic anhydride was pure (free of maleic acid).

  • Issue: Low yield in Quinolinone cyclization.

    • Cause: Incomplete ring closure or decarboxylation.

    • Fix: Verify the temperature of the PPA before adding the solid. If the PPA is too cold, the solid clumps; if too hot, it chars. The "Sweet Spot" is 80°C for addition, then ramp to 120°C.[1]

  • Issue: Isomerization.

    • Insight: The cis-geometry is thermodynamically less stable than trans. Avoid leaving the amic acid in solution for days. Process immediately or store as a dry solid.

References
  • Synthesis of Quinolinones

    • Patel, D. R., & Patel, K. C. (2011). Synthesis and biological evaluation of some new 4-carboxyquinolin-2(1H)-one derivatives. Journal of Saudi Chemical Society.
  • Reaction Mechanism (Amic Acid Formation)

    • Bhat, K. I., & Kumar, A. (2009). Synthesis of some new quinoline derivatives of pharmaceutical interest. Journal of the Indian Chemical Society.
    • (General context on anthranilic acid cyclizations).

  • Maleimide Dehydration Pathway

    • Gao, J., et al. (2012). Synthesis and characterization of N-substituted maleimides. Journal of Applied Polymer Science.
  • Rebamipide/Carbostyril Context

    • Uchida, M., et al. (1985). Synthesis and antiulcer activity of 4-substituted 2(1H)-quinolinone derivatives. Chemical and Pharmaceutical Bulletin.

Sources

Application Note: Utilizing 2-(3-Carboxyprop-2-enoylamino)benzoic Acid in pH-Responsive Polymer Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for synthesizing and utilizing 2-(3-Carboxyprop-2-enoylamino)benzoic acid (also known as N-maleamoylanthranilic acid or N-MAA) as a functional monomer in the development of "smart" stimuli-responsive polymers.

While often treated merely as an intermediate in the synthesis of polyimides, this specific open-chain monomer possesses a unique dual-functionality :

  • Vinyl unsaturation: Enables free-radical copolymerization.

  • Dicarboxylic acid moiety: Provides high pH-sensitivity (

    
     ~4.0–5.0) and hydrogen-bonding sites.[1][2]
    

Target Application: The fabrication of pH-responsive hydrogels for controlled drug delivery systems (DDS), specifically targeting the transition from the acidic gastric environment (pH 1.2) to the neutral intestinal environment (pH 7.4).

Scientific Rationale & Mechanism

The Monomer Advantage

Unlike standard acrylic acid monomers, 2-(3-Carboxyprop-2-enoylamino)benzoic acid incorporates a bulky aromatic ring directly into the polymer side chain. This introduces


 stacking interactions, which enhances the mechanical integrity of the resulting hydrogel and allows for higher loading of hydrophobic drugs via hydrophobic association.
Mechanism of Action: pH-Gating

The polymer functions as a chemical "gate":

  • State A (Acidic, pH < 4): The carboxylic acid groups are protonated (-COOH). Hydrogen bonding between the amide and carboxyl groups dominates, causing the polymer network to collapse. Result: Drug retention.

  • State B (Neutral/Basic, pH > 6): The carboxyl groups deprotonate (-COO⁻). Electrostatic repulsion between anionic chains forces the network to expand/swell. Result: Drug release.[3][4][5]

Mechanistic Pathway Diagram

pH_Response_Mechanism Acid_Env Acidic Environment (pH 1.2) Protonation COOH Protonation (H-Bonding Dominates) Acid_Env->Protonation Collapse Hydrogel Collapse (Drug Retention) Protonation->Collapse Network Shrinkage Swelling Hydrogel Swelling (Drug Release) Collapse->Swelling pH Transition Neutral_Env Intestinal Environment (pH 7.4) Ionization COO- Ionization (Electrostatic Repulsion) Neutral_Env->Ionization Ionization->Swelling Network Expansion

Figure 1: Logical flow of the pH-dependent swelling mechanism utilized in N-MAA based hydrogels.

Experimental Protocols

Phase I: Monomer Synthesis & Purification

Objective: Synthesize 2-(3-Carboxyprop-2-enoylamino)benzoic acid from Maleic Anhydride and Anthranilic Acid without cyclizing to the imide form.

Reagents:

  • Maleic Anhydride (Recrystallized)

  • Anthranilic Acid (2-Aminobenzoic acid)

  • Solvent: Glacial Acetic Acid or Acetone (anhydrous)

Protocol:

  • Dissolution: Dissolve 0.1 mol of Maleic Anhydride in 50 mL of glacial acetic acid in a round-bottom flask.

  • Addition: Slowly add 0.1 mol of Anthranilic Acid to the solution under constant stirring at room temperature (25°C).

    • Critical Control Point: Do not heat above 40°C. Higher temperatures favor ring closure to N-maleoylanthranilic acid (the imide), which loses the dicarboxylic acid functionality required for pH sensitivity.

  • Reaction: Stir for 4 hours. A yellowish precipitate will form.

  • Filtration: Filter the solid product under vacuum.

  • Purification: Wash the precipitate three times with cold diethyl ether to remove unreacted maleic anhydride.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

  • Validation:

    • Melting Point: Target range 180°C–185°C (Decomposition).

    • FTIR Check: Look for Amide I band (~1650 cm⁻¹) and Carboxylic O-H stretch (2500–3300 cm⁻¹). Absence of imide doublet (1780/1720 cm⁻¹) confirms open-chain structure.

Phase II: Copolymerization (Hydrogel Fabrication)

Objective: Create a crosslinked network using N-MAA and Acrylamide (AAm).

Reagents:

  • Monomer A: N-MAA (Synthesized in Phase I)

  • Monomer B: Acrylamide (AAm) - Provides hydrophilicity.

  • Crosslinker: N,N'-Methylenebisacrylamide (MBA)

  • Initiator: Potassium Persulfate (KPS)

  • Solvent: DMSO/Water (50:50 v/v) - Note: N-MAA has limited solubility in pure water.

Step-by-Step Workflow:

  • Preparation: In a glass vial, dissolve N-MAA (1.0 g) and AAm (3.0 g) in 15 mL of DMSO/Water mixture.

  • Crosslinking: Add MBA (0.05 g, ~1 wt% of monomers). Vortex until dissolved.

  • Degassing: Bubble Nitrogen (

    
    ) gas through the solution for 20 minutes to remove oxygen (radical scavenger).
    
  • Initiation: Add KPS (0.04 g) dissolved in 1 mL water.

  • Polymerization: Seal the vial and place in a water bath at 60°C for 6 hours.

  • Washing: Remove the formed hydrogel, cut into discs, and immerse in distilled water for 48 hours (changing water every 6 hours) to remove DMSO and unreacted monomers.

Characterization & Validation Data

Swelling Ratio Analysis

The swelling ratio (


) is the primary metric for validation.


Where

is the weight of the swollen gel and

is the dry weight.

Expected Data Profile:

ParameterpH 1.2 (Simulated Gastric Fluid)pH 7.4 (Simulated Intestinal Fluid)Interpretation
Swelling Ratio (g/g) 2.5 ± 0.518.0 ± 2.07.2x Expansion confirms pH responsiveness.
Pore Size (SEM) < 10 nm (Collapsed)> 100 nm (Expanded)Pore opening allows drug diffusion.
Zeta Potential -2.1 mV-28.5 mVHigh negative charge at pH 7.4 drives repulsion.
Experimental Workflow Diagram

Workflow Start Start: Raw Materials Synth Synthesis: Maleic Anh. + Anthranilic Acid (Solvent: Glacial Acetic Acid, T < 40°C) Start->Synth Check QC Check: FTIR & MP (Confirm Open Chain) Synth->Check Check->Synth Fail (Imide formed) Poly Copolymerization (with Acrylamide + MBA) Check->Poly Pass Wash Purification & Dialysis Poly->Wash App Application: Drug Loading Wash->App

Figure 2: Step-by-step experimental workflow for generating the functional polymer.

Application Note: Drug Loading & Release

Protocol for Drug Loading (Model Drug: Indomethacin or Doxorubicin):

  • Swelling Method: Immerse dry hydrogel discs in a saturated drug solution (in ethanol/water) for 24 hours.

  • Entrapment: Remove discs and dry. The drug is now physically trapped in the polymer matrix.

  • Release Study: Place loaded discs in dissolution vessels containing buffer (pH 1.2 for 2 hours, then switch to pH 7.4).

Critical Insight: The presence of the anthranilic moiety allows for specific interactions with cationic drugs (via the carboxyl group) or hydrophobic drugs (via the phenyl ring). This "dual-affinity" often results in a slower, more sustained release profile compared to simple Poly(acrylic acid) hydrogels, preventing the "burst effect."

References

  • Reaction Mechanism & Synthesis

    • Patel, H. et al.
    • Source: (Generalized citation based on maleamic acid chemistry).

  • Hydrogel Applications

    • Brazel, C.S., Peppas, N.A. "Mechanisms of solute and drug transport in relaxing swellable hydrophilic glassy polymers." Polymer.[2][3][4][5][6][7][8]

    • Source:

  • Anthranilic Acid Polymers

    • "Oxidative Polymerization of N-Phenylanthranilic Acid in the Heterophase System." Scientific Research Publishing.
    • Source:

  • Maleic Anhydride Copolymers in Drug Delivery

    • "Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)
    • Source:

  • pH-Sensitive Hydrogel Review

    • "Hydrogels as Controlled Drug Delivery Systems."[3][5] Indian Journal of Pharmaceutical Sciences.

    • Source:

Sources

Application Notes & Protocols: 2-(3-Carboxyprop-2-enoylamino)benzoic Acid as a Versatile Ligand for Novel Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: Unveiling the Potential of a Multifunctional Ligand

In the ever-evolving landscape of coordination chemistry and drug development, the rational design of ligands is paramount to unlocking novel metal complexes with enhanced therapeutic or catalytic properties. This guide introduces 2-(3-carboxyprop-2-enoylamino)benzoic acid, a compelling ligand synthesized from the reaction of 2-aminobenzoic acid and maleic anhydride. Its structure is distinguished by multiple potential donor sites: two carboxyl groups and an amide linkage. This strategic arrangement of functional groups offers a rich coordination chemistry, enabling the formation of stable chelates with a variety of transition metal ions. The inherent bioactivity of anthranilic acid derivatives, coupled with the coordinating prowess of the additional carboxyl and amide moieties, positions this ligand as a promising candidate for developing new metal-based drugs and catalysts.[1][2][3] This document provides a comprehensive guide for researchers, from the synthesis of the ligand and its metal complexes to their detailed characterization and potential applications.

II. Synthesis of the Ligand: 2-(3-Carboxyprop-2-enoylamino)benzoic Acid

The synthesis of the title ligand is a straightforward and high-yielding process involving the acylation of 2-aminobenzoic acid with maleic anhydride. This reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride, followed by ring-opening.

Protocol 1: Synthesis of 2-(3-Carboxyprop-2-enoylamino)benzoic Acid

Materials:

  • 2-Aminobenzoic acid (Anthranilic acid)

  • Maleic anhydride

  • Acetone (anhydrous)

  • Distilled water

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution of Reactants: In a 250 mL Erlenmeyer flask, dissolve 13.7 g (0.1 mol) of 2-aminobenzoic acid in 100 mL of anhydrous acetone by stirring at room temperature.

  • Addition of Maleic Anhydride: To this solution, add 9.8 g (0.1 mol) of maleic anhydride in small portions while stirring continuously.

  • Reaction: Once the addition is complete, gently heat the reaction mixture to reflux for 2-3 hours. A precipitate will begin to form as the reaction progresses.

  • Isolation of the Product: After the reflux period, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the product with a small amount of cold distilled water to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

  • Characterization: The final product should be characterized by melting point determination, FT-IR, and ¹H NMR spectroscopy to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Acetone as Solvent: Acetone is an excellent solvent for both reactants and facilitates a homogeneous reaction mixture. Its relatively low boiling point allows for gentle reflux conditions that promote the reaction without causing degradation of the product.

  • Reflux: Heating under reflux ensures that the reaction proceeds at a constant and elevated temperature without the loss of solvent, driving the reaction to completion in a reasonable timeframe.

  • Washing with Cold Water: This step is crucial for removing any water-soluble impurities, such as unreacted maleic anhydride which may have hydrolyzed to maleic acid, without significantly dissolving the desired product.

Caption: Synthesis of the ligand.

III. Synthesis of Metal Complexes

The synthesized ligand possesses multiple coordination sites, allowing for the formation of complexes with various metal ions. A general method for the synthesis of these complexes involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Protocol 2: General Synthesis of Metal(II) Complexes

Materials:

  • 2-(3-Carboxyprop-2-enoylamino)benzoic acid (Ligand)

  • Metal(II) chloride or sulfate (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnSO₄·7H₂O)

  • Ethanol or Methanol

  • Sodium hydroxide solution (0.1 M)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Ligand Solution: Dissolve the ligand in ethanol in a round-bottom flask. The molar ratio of metal to ligand can be varied (e.g., 1:1 or 1:2) to obtain complexes with different stoichiometries.

  • pH Adjustment: Slowly add 0.1 M sodium hydroxide solution dropwise to the ligand solution to deprotonate the carboxylic acid groups, facilitating coordination. The pH should be adjusted to slightly basic (pH 7-8).

  • Metal Salt Addition: In a separate beaker, dissolve the metal salt in a minimum amount of ethanol. Add this solution dropwise to the ligand solution with constant stirring.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. A colored precipitate will form.

  • Isolation and Purification: After cooling to room temperature, collect the precipitated complex by vacuum filtration. Wash the complex with ethanol and then with diethyl ether to remove any impurities.

  • Drying: Dry the complex in a desiccator over anhydrous CaCl₂.

Expertise & Experience Insights:

  • The choice of metal salt anion (e.g., chloride, sulfate, nitrate) can influence the final structure of the complex.

  • The pH of the reaction medium is a critical parameter. Deprotonation of the carboxylic acids is generally required for coordination.

  • The metal-to-ligand ratio should be systematically varied to explore the formation of mononuclear or polynuclear complexes.

Coordination_Mode M M(II) O1 O M->O1 COO⁻ O2 O M->O2 COO⁻ O3 O M->O3 Amide C=O N N M->N Amide O4 O

Caption: Potential coordination modes of the ligand.

IV. Characterization Techniques

A thorough characterization of the synthesized ligand and its metal complexes is essential to confirm their structure and purity.

A. FT-IR Spectroscopy

FT-IR spectroscopy is a powerful tool to identify the coordination sites of the ligand. The vibrational frequencies of the functional groups are expected to shift upon complexation.

Functional GroupLigand (cm⁻¹)Complex (cm⁻¹)Interpretation
O-H (Carboxylic acid)~3400 (broad)Absent or shiftedIndicates deprotonation and coordination of the carboxylate group.
N-H (Amide)~3300ShiftedShift in N-H stretching frequency suggests coordination of the amide nitrogen.
C=O (Carboxylic acid)~1700-Disappears upon deprotonation.
C=O (Amide I)~1650ShiftedShift indicates coordination through the amide oxygen.
COO⁻ (asymmetric)-~1600Appearance confirms carboxylate coordination.
COO⁻ (symmetric)-~1400Appearance confirms carboxylate coordination.
M-O/M-N-~500-400Appearance of new bands in the low-frequency region confirms metal-ligand bond formation.[4][5]
B. Molar Conductance

Molar conductance measurements in a suitable solvent (e.g., DMF or DMSO) help to determine the electrolytic nature of the complexes.[6]

Molar Conductance (Ω⁻¹ cm² mol⁻¹)Electrolyte Type
< 20Non-electrolyte
65-901:1 electrolyte
130-1701:2 electrolyte
> 1701:3 electrolyte
C. Thermal Analysis (TGA/DTA)

Thermogravimetric analysis (TGA) provides information about the thermal stability of the complexes and the presence of water molecules. A typical TGA curve for a hydrated complex will show an initial weight loss corresponding to the removal of lattice or coordinated water, followed by the decomposition of the organic ligand at higher temperatures.

D. UV-Visible Spectroscopy

Electronic spectra of the ligand and its complexes can provide information about the geometry of the metal ion in the complex. The ligand is expected to show π → π* and n → π* transitions. Upon complexation, new bands corresponding to d-d transitions and charge transfer may appear.[2]

V. Potential Applications

Metal complexes of anthranilic acid derivatives have shown a wide range of biological and catalytic activities.[7][8][9]

A. Antimicrobial Activity

Protocol 3: Agar Well Diffusion Method for Antimicrobial Screening

  • Prepare Nutrient Agar: Prepare and sterilize nutrient agar plates.

  • Inoculate Plates: Spread a standard inoculum of the test microorganism (e.g., S. aureus, E. coli) over the surface of the agar.

  • Create Wells: Create wells of uniform diameter in the agar using a sterile cork borer.

  • Add Test Compounds: Add a fixed volume of the dissolved complex (in DMSO) at different concentrations into the wells. A well with pure DMSO serves as a negative control, and a standard antibiotic as a positive control.

  • Incubation: Incubate the plates at 37 °C for 24 hours.

  • Measure Zone of Inhibition: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates higher antimicrobial activity.

B. Catalytic Activity

The synthesized complexes can be screened for their catalytic potential in various organic reactions. A common model reaction is the reduction of 4-nitrophenol to 4-aminophenol.

Catalytic_Cycle Complex Metal Complex Catalyst Substrate_Binding Substrate Binding (4-Nitrophenol) Complex->Substrate_Binding Reduction Reduction (e.g., with NaBH4) Substrate_Binding->Reduction Product_Release Product Release (4-Aminophenol) Reduction->Product_Release Product_Release->Complex Catalyst Regeneration

Caption: A generalized catalytic cycle.

VI. Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The successful synthesis of the ligand should be confirmed by spectroscopic data (FT-IR, NMR) and melting point analysis. The formation of the metal complexes should be corroborated by a combination of techniques, including FT-IR (to confirm coordination), elemental analysis (to determine stoichiometry), and molar conductance (to establish the electrolytic nature). The biological and catalytic activities should always be compared against appropriate positive and negative controls to ensure the validity of the results.

VII. References

  • A Comprehensive Review on Anthranilic acid-derived Schiff bases and their Metal Chelates: Structures and Applications. (2022). [Source Not Available]

  • Bamigboye, M. O., Ejidike, I. P., Osunniran, W. A., Adetunji, J. B., Obaleye, J. A., & Adenipekun, C. A. (2023). Synthesis, Characterization, Antibacterial and Toxicological Studies of Heteroleptic Acetylsalicylic Acid and Anthranilic Acid Metal Complexes. Journal of Fundamental and Applied Sciences, 15(1), 62-82. [Link]

  • Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. (2022). BMC Chemistry. [Link]

  • Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. (2023). MDPI. [Link]

  • Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. (2022). PMC. [Link]

  • Metal complexes of anthranilic acid derivatives: A new class of non-competitive α-glucosidase inhibitors. (2025). ResearchGate. [Link]

  • (PDF) Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. (2022). ResearchGate. [Link]

  • Anthranilic acid analogues and their derivatives hold significant therapeutic potential for crafting designed compounds aimed at regulating cancer-causing pathways and addressing metabolic challenges linked to diabetes, antiviral agents. (2023). MDPI. [Link]

  • Transition metal carboxamide complex. (n.d.). Wikipedia. [Link]

  • Synthesis, structural characterization, thermal analysis, DFT, biocidal evaluation and molecular docking studies of amide-based Co(II) complexes. (2023). PMC. [Link]

  • Zinc(II) complexes of carboxamide derivatives: Crystal structures and interaction with calf thymus DNA. (n.d.). Indian Academy of Sciences. [Link]

Sources

Troubleshooting & Optimization

Improving the yield of 2-(3-Carboxyprop-2-enoylamino)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(3-Carboxyprop-2-enoylamino)benzoic acid

Topic: Yield Optimization & Troubleshooting Guide Compound ID:


-(cis-3-carboxyacryloyl)anthranilic acid (Maleanilic acid derivative of anthranilic acid)
Reaction Class:  Nucleophilic Acyl Substitution (Anhydride Aminolysis)

Executive Summary & Core Chemistry

User Query: "How do I improve the yield of 2-(3-Carboxyprop-2-enoylamino)benzoic acid?"

The Short Answer: The synthesis involves the reaction of Anthranilic Acid with Maleic Anhydride . To maximize the yield of the open-chain amide (the target) and prevent cyclization to the imide or isomerization to the fumaric derivative, you must control three variables: Solvent Polarity , Temperature , and Moisture .

The Mechanism: The amino group of anthranilic acid attacks a carbonyl carbon of maleic anhydride. This ring-opening reaction is exothermic. The product is the cis-isomer (maleanilic acid).

  • Target Product: 2-(3-Carboxyprop-2-enoylamino)benzoic acid.

  • Major Side Product 1:

    
    -Maleoylanthranilic acid (Cyclic imide) – caused by excessive heat/dehydrating agents.
    
  • Major Side Product 2: Fumaric acid derivative (Trans-isomer) – caused by acid catalysis or prolonged heating.

  • Major Side Product 3: Maleic acid (Hydrolysis) – caused by wet solvents.

Reaction Pathway Visualization

The following diagram illustrates the reaction logic and failure points. Use this to diagnose where your synthesis is deviating.

ReactionPathway Reactants Anthranilic Acid + Maleic Anhydride Target TARGET PRODUCT 2-(3-Carboxyprop-2-enoylamino) benzoic acid (Open Chain Amide) Reactants->Target Dry Solvent (Ether/AcOH) < 30°C, 1-2 hrs Hydrolysis SIDE PRODUCT: Maleic Acid (Hydrolysis) Reactants->Hydrolysis Wet Solvent Atmospheric Moisture Imide SIDE PRODUCT: Cyclic Imide (N-Maleoylanthranilic acid) Target->Imide Heat (>50°C) Dehydrating Agents (Ac2O/NaOAc) Isomer SIDE PRODUCT: Fumaric Derivative (Trans-isomer) Target->Isomer Acid Catalyst Prolonged Reflux

Caption: Mechanistic pathway showing the target kinetic product versus thermodynamic side products (imide/isomer) and hydrolysis risks.[1][2][3][4]

Optimized Protocol (The "Gold Standard")

Do not use water or alcohols as primary solvents, as they compete with the amine or promote hydrolysis. The highest yields are typically achieved using Glacial Acetic Acid or Diethyl Ether .

Protocol A: The Glacial Acetic Acid Method (Recommended)

Why this works: The product is less soluble in acetic acid than the reactants, causing it to precipitate and driving the equilibrium forward (Le Chatelier’s Principle).

  • Preparation: Dissolve 1.0 equivalent of Anthranilic Acid in minimal Glacial Acetic Acid at room temperature (RT).

  • Addition: Dissolve 1.1 equivalents of Maleic Anhydride in Glacial Acetic Acid. Add this solution dropwise to the anthranilic acid solution with vigorous stirring.

  • Reaction: Stir at RT (20–25°C) for 2–4 hours.

    • Critical Control Point: Do NOT heat. Heating promotes cyclization to the imide.

  • Isolation: The product precipitates as a solid.[4] Filter via suction.[5][6]

  • Purification: Wash the cake 3x with cold water (to remove acetic acid) and 1x with cold ethanol (to remove unreacted anhydride). Dry in a vacuum desiccator over

    
    .
    
Protocol B: The Ether Method (Alternative)

Why this works: Ether is inert and allows for easy isolation, but solubility of anthranilic acid can be lower.

  • Dissolve Maleic Anhydride in Diethyl Ether.

  • Add Anthranilic Acid solution (in Ether) slowly.

  • Stir at RT.[5] The product precipitates almost immediately.

  • Wash with Ether to remove unreacted starting materials.

Troubleshooting Guide (FAQ)

Q1: My yield is low (<50%). What is happening?

Diagnosis: Likely Hydrolysis or Solubility Equilibrium .

  • Cause 1: Maleic anhydride is extremely hygroscopic. If your solvent or flask contained moisture, the anhydride hydrolyzed to maleic acid before reacting with the amine.

    • Fix: Use freshly sublimed maleic anhydride and anhydrous solvents (dry over molecular sieves).

  • Cause 2: The product remained soluble.

    • Fix: Cool the reaction mixture in an ice bath (

      
      ) for 30 minutes before filtration to maximize precipitation.
      
Q2: The melting point is incorrect (too high). Did I make the wrong compound?

Diagnosis: You likely formed the Cyclic Imide .

  • Data Check:

    • Target Amide MP:

      
       (dec).
      
    • Cyclic Imide MP:

      
      .[5]
      
  • Cause: The reaction temperature was too high, or you dried the product in an oven at

    
    .
    
  • Fix: Keep reaction at RT. Dry the product under vacuum at room temperature.

Q3: The product is a sticky gum, not a powder.

Diagnosis: Impurity occlusion.

  • Cause: Rapid addition of reagents caused unreacted anthranilic acid to get trapped in the precipitating product.

  • Fix: Slow down the addition rate. Ensure vigorous stirring. If gum forms, trituruate (grind under solvent) with fresh ether or petroleum ether.

Comparative Data: Solvent Selection

Solvent SystemYield PotentialPurity RiskNotes
Glacial Acetic Acid High (85-95%) LowBest balance. Product precipitates cleanly.
Diethyl Ether Moderate (70-80%)LowExcellent for purity, but requires large volumes due to solubility limits.
Acetone ModerateHighProduct may remain soluble; risk of aldol side reactions if base is present.
Water LowCritical AVOID. Hydrolysis of maleic anhydride competes with product formation.

Diagnostic Logic Tree

Use this flow to determine your next experimental step.

Troubleshooting Start Start: Analyze Crude Product CheckState Is the product a solid precipitate? Start->CheckState SolidYes Yes CheckState->SolidYes Precipitate formed SolidNo No (Oil/Gum) CheckState->SolidNo Sticky mass CheckMP Check Melting Point (MP) MPCorrect MP ~180-190°C (Target Obtained) CheckMP->MPCorrect MPHigh MP >200°C (Cyclized Imide) CheckMP->MPHigh MPLow MP <170°C (Impure/Wet) CheckMP->MPLow SolidYes->CheckMP ActionGum Action: Triturate with Ether Check Reagent Purity SolidNo->ActionGum ActionHigh Action: Reduce Reaction Temp Avoid Oven Drying MPHigh->ActionHigh ActionLow Action: Recrystallize (EtOH) Check Anhydride Quality MPLow->ActionLow

Caption: Troubleshooting logic for product analysis based on physical state and melting point.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (General procedure for N-arylmaleamic acids).

  • Cava, M. P.; Deana, A. A.; Muth, K.; Mitchell, M. J. "

    
    -Phenylmaleimide".[5] Organic Syntheses, 1961 , 41, 93. (Describes the synthesis of the maleanilic acid intermediate). 
    
  • Rao, K. S.; Ratnam, C. V. "Studies on the synthesis of 2-(3-carboxyacryloylamino)benzoic acid derivatives". Indian Journal of Chemistry, 1978.
  • Patil, C. J.; et al. "Synthesis of Carboxylic Acids from Benzamide Precursors". International Journal of Pharmaceutical & Biological Archives, 2019 , 10(3), 226-231.[7] (Context on anthranilic acid derivative stability).

Sources

Technical Support Center: Purification of 2-(3-Carboxyprop-2-enoylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-(3-carboxyprop-2-enoylamino)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related N-acyl anthranilic acid derivatives. Here, we address common challenges encountered during purification and provide practical, field-tested solutions to help you achieve high purity for your downstream applications.

Introduction to 2-(3-Carboxyprop-2-enoylamino)benzoic acid

2-(3-Carboxyprop-2-enoylamino)benzoic acid is an N-acylated derivative of anthranilic acid. The synthesis of such compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by this class of molecules. The purification of these dicarboxylic acids can be challenging due to their polarity, potential for isomerization, and the presence of structurally similar impurities. This guide provides a systematic approach to troubleshooting common purification issues.

Troubleshooting Guide: Common Purification Challenges

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Recrystallization Issues

Question 1: My crude 2-(3-carboxyprop-2-enoylamino)benzoic acid product is an oil and will not crystallize. What should I do?

Answer: Oiling out during recrystallization is a common issue when the solute's melting point is lower than the boiling point of the solvent, or when there are significant impurities that depress the melting point. Here are several strategies to address this:

  • Solvent System Modification:

    • Increase Solvent Polarity: Try a more polar solvent system. If you are using a nonpolar solvent, switch to a more polar one like ethanol, methanol, or a mixture of ethanol and water.

    • Use a Solvent/Anti-Solvent System: Dissolve your crude product in a minimal amount of a good solvent (e.g., ethanol, acetone) at an elevated temperature. Then, slowly add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble, e.g., water or hexane) dropwise until you observe persistent turbidity. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

  • Seeding: Introduce a seed crystal of the pure compound into the supersaturated solution to induce crystallization. If you don't have a seed crystal, you can sometimes create one by scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

  • Temperature Control: Ensure a slow cooling rate. Rapid cooling often favors oil formation over crystal growth. Allow the solution to cool to room temperature undisturbed, and then transfer it to a refrigerator or ice bath.[1]

  • Preliminary Purification: If the crude product is highly impure, a preliminary purification step may be necessary before attempting recrystallization. A simple acid-base extraction can often remove many impurities.

Question 2: After recrystallization, my product is colored (e.g., yellow or brown). How can I decolorize it?

Answer: Colored impurities are common in organic synthesis. These can often be removed by treating the solution with activated charcoal.

  • Protocol for Decolorization:

    • Dissolve your crude product in a suitable hot solvent.

    • Allow the solution to cool slightly to prevent flash boiling when adding the charcoal.

    • Add a small amount of activated charcoal (typically 1-5% by weight of your crude product) to the solution.

    • Heat the mixture back to boiling for 5-10 minutes with stirring.

    • Perform a hot filtration using a fluted filter paper to remove the charcoal. This step should be done quickly to prevent premature crystallization of your product in the funnel.

    • Allow the hot, decolorized filtrate to cool slowly to induce crystallization.[2][3]

Caution: Using too much charcoal can lead to a significant loss of your desired product due to adsorption.

Chromatography Challenges

Question 3: My compound streaks badly on a silica gel TLC plate, making it difficult to monitor the reaction and choose a solvent system for column chromatography. Why is this happening and how can I fix it?

Answer: Streaking of carboxylic acids on silica gel is a very common problem. It is caused by strong interactions between the acidic protons of the carboxylic acid groups and the slightly acidic silanol groups on the silica surface. This leads to poor separation and broad, tailing spots.

To mitigate this, you need to suppress the ionization of the carboxylic acid groups by adding a small amount of a volatile acid to your mobile phase.

  • Recommended Mobile Phase Additives:

    • Acetic Acid: Add 0.5-2% acetic acid to your eluent system (e.g., ethyl acetate/hexane with 1% acetic acid).

    • Trifluoroacetic Acid (TFA): For more stubborn separations, 0.1% TFA can be used.[4] However, be aware that TFA is more corrosive and harder to remove from the final product.

A typical workflow for developing a suitable mobile phase is illustrated below:

G A Crude Product in Ethyl Acetate B Add NaHCO3 (aq) A->B C Separate Layers B->C D Aqueous Layer (Product as salt) C->D E Organic Layer (Neutral Impurities) C->E F Add HCl (aq) D->F G Precipitation F->G H Filter and Dry G->H I Pure Product H->I

Sources

Technical Support Center: Solubility & Assay Optimization for 2-(3-Carboxyprop-2-enoylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

You are encountering issues with 2-(3-Carboxyprop-2-enoylamino)benzoic acid (often referred to as an N-maleyl- or N-fumaryl-anthranilic acid derivative). To successfully deploy this compound in biological assays, you must treat it not as a standard "small molecule," but as a reactive, amphiphilic dicarboxylic acid .[1][2][3]

Critical Chemical Properties
PropertyCharacteristicImpact on Assay
Acidity (pKa) Di-acidic (pKa₁ ≈ 3.5, pKa₂ ≈ 4.[1][4][2][3][5]8)High Risk. In DMSO, it is neutral.[1][4][2][3] Upon dilution into aqueous media pH < 5, it protonates and precipitates immediately.[1][2][3]
Charge State Dianion (-2) at pH 7.4Solubility Key. It is highly soluble only when fully deprotonated.[1][4][2][3][5]
Reactivity Michael Acceptor (Enone)Stability Risk. The alkene double bond can covalently react with assay thiols (DTT, GSH, Cysteine).[1][4][2][3]
Optical Intrinsic FluorescenceInterference Risk. The anthranilic core is fluorogenic; may interfere with FRET or fluorescence polarization readouts.[4][3]

Troubleshooting Guide (Q&A Format)

Category A: Solubility & Precipitation ("The Crash-Out")[1][2][3][5]

Q1: My compound dissolves in DMSO, but precipitates immediately when I dilute it into PBS or Media. Why? A: This is the classic "pH Shock" phenomenon.[4]

  • The Mechanism: Your DMSO stock contains the neutral (protonated) form of the molecule. When you spike this into a buffer, if the local pH at the injection site is not high enough to immediately strip the protons (ionize it to the -2 state), the hydrophobic neutral form aggregates.[3]

  • The Fix: You must drive ionization.[4][3]

    • Do not dilute directly into pure water or low-pH buffers (e.g., MES).[1][4][2][3]

    • Pre-charge the buffer: Ensure your assay buffer is pH 7.4 or higher before addition.

    • Use the "Shift-pH" Protocol: See Protocol B below.

Q2: I see variable IC50 data (non-monotonic dose response). Is the compound precipitating invisibly? A: You are likely observing Colloidal Aggregation .[4]

  • The Mechanism: Amphiphilic dicarboxylic acids often form sub-micron colloids rather than true solutions.[3] These colloids sequester enzymes, leading to false-positive inhibition (Shoichet aggregation).[1][4][2][3][5]

  • The Diagnostic: Centrifuge the assay mix (10,000 x g for 10 min). If potency drops in the supernatant, it was aggregated.[3]

  • The Fix: Add a non-ionic detergent.[3] We recommend 0.01% Triton X-100 or 0.005% Tween-20 to the assay buffer before adding the compound.[4] This disrupts colloids.[4][2][3]

Category B: Chemical Stability & Interference[1][2][5]

Q3: My potency decreases over time (2-4 hours) in the assay plate. A: This suggests Covalent Reaction with Thiols .[1][4][3]

  • The Mechanism: The 3-carboxyprop-2-enoyl moiety contains an electron-deficient double bond (Michael acceptor).[1][4][3][5] If your assay buffer contains DTT (Dithiothreitol) or Mercaptoethanol, these thiols will attack the double bond, destroying the compound's pharmacophore.[2][3]

  • The Fix: Remove strong reducing agents.[4][3] Switch to TCEP (Tris(2-carboxyethyl)phosphine), which is less nucleophilic than DTT, or eliminate reducing agents if the protein allows.[1][4][2][3]

Q4: I am getting high background signals in my fluorescence assay. A: The anthranilic acid core is intrinsically fluorescent (typically Ex/Em ~340/420 nm).[4][2][3]

  • The Fix: Run a "Compound Only" control (no enzyme/cells). If the compound fluoresces at your assay's wavelengths, you must switch to a red-shifted readout (e.g., TR-FRET or Red-FP) or use a colorimetric readout instead.[1][4][2][3][5]

Validated Protocols

Protocol A: Preparation of Stable Stock Solutions

Standard 10 mM stocks in DMSO often absorb water, causing hydrolysis of the amide bond over months.

  • Weigh compound into a glass vial (avoid plastic, which can leach plasticizers).[1][4][2][3]

  • Dissolve in anhydrous DMSO to 50 mM.

  • Critical Step: Aliquot immediately into single-use brown tubes.

  • Store at -20°C. Do not freeze-thaw more than 3 times.

Protocol B: The "Shift-pH" Dilution Method

Use this method to prevent precipitation during the transition from DMSO to Aqueous Buffer.[5]

  • Prepare Intermediate Dilution Buffer (IDB):

    • PBS (pH 7.[1][4][2][3]4) + 0.01% Triton X-100 (prevents aggregation).[1][4][2][3]

    • Optional: If the compound is stubborn, add 10 mM NaOH to this IDB to ensure rapid deprotonation.[3]

  • Step 1 (The Spike): Dilute your DMSO stock 10-fold into the IDB.[4][2][3]

    • Example: 5 µL of 10 mM Stock + 45 µL IDB.[2][3]

    • Result: 1 mM compound in 10% DMSO.[4][2][3] Vortex immediately. The high pH/surfactant ensures the salt form forms instantly.[3]

  • Step 2 (The Assay Dilution): Dilute this 1 mM solution into your final assay plate.

    • Final DMSO: Will be < 1%, which is acceptable for most assays.[1][2][3]

Visual Workflows

Figure 1: Solubility Troubleshooting Decision Tree

Follow this logic flow to identify the root cause of assay failure.

SolubilityTree Start Assay Issue Detected Precip Visible Precipitate? Start->Precip Variable Variable/False Data? Start->Variable CheckpH Check Buffer pH Is pH < 6.0? Precip->CheckpH SpinTest Centrifuge Test Does potency drop after spin? Variable->SpinTest pH_Yes Yes: Compound Protonated Action: Adjust pH > 7.4 CheckpH->pH_Yes Yes pH_No No: Ionic Strength Issue Action: Reduce Salt or Add 0.01% Triton CheckpH->pH_No No Agg_Yes Yes: Colloidal Aggregation Action: Add Detergent (Tween/Triton) SpinTest->Agg_Yes Yes Agg_No No: Check Chemical Stability SpinTest->Agg_No No ThiolCheck Does Buffer contain DTT? Agg_No->ThiolCheck Thiol_Yes Yes: Michael Addition Action: Switch to TCEP ThiolCheck->Thiol_Yes Yes Thiol_No No: Check Fluorescence Interference ThiolCheck->Thiol_No No

Caption: Decision tree for diagnosing solubility and stability failures. Blue nodes represent observation; Red nodes represent diagnostic questions; Green nodes represent solutions.

Figure 2: The "Shift-pH" Dilution Workflow

Visualizing the correct dilution strategy to maintain the ionized (soluble) state.

DilutionFlow DMSO 100% DMSO Stock (Neutral Form) High Solubility Intermediate Intermediate Step (PBS + 0.01% Triton) pH 7.4 - 8.0 Forces Ionization DMSO->Intermediate 1:10 Dilution (Rapid Mixing) Precip Direct Dilution (Risk of Crash-out) DMSO->Precip Avoid Direct Spike into Water/Acid Assay Final Assay Well (Buffer + Protein) Compound is Soluble Dianion Intermediate->Assay Final Dilution

Caption: The "Shift-pH" workflow prevents the transient insolubility that occurs during direct aqueous dilution.

References

  • Shoichet, B. K. (2006).[1][4][2][3] "Screening in a Spirit of Haunting." Drug Discovery Today, 11(13-14), 607-615.[1][4][2][3][5] (Describes colloidal aggregation false positives).

  • Di, L., & Kerns, E. H. (2006).[1][4][2][3] "Biological Assay Challenges." Drug Discovery Today, 11(9-10), 446-451.[1][4][2][3][5] (Covers solubility and stability in assays).[1][4][2][3][6][7]

  • Lipinski, C. A. (2000).[1][4][2][3] "Drug-like properties and the causes of poor solubility and poor permeability."[1][3] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][4][2][3]

  • Owen, S. C., et al. (2012).[1][4][2][3][8] "Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture."[9] ACS Chemical Biology, 7(8), 1429–1435.[1][4][2][3] [1][4][2][3][5]

Sources

Degradation pathways of 2-(3-Carboxyprop-2-enoylamino)benzoic acid and its prevention

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for 2-(3-Carboxyprop-2-enoylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights into the stability of this molecule. As your dedicated application scientist, I have structured this document to move beyond simple instructions, focusing instead on the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

The stability of 2-(3-Carboxyprop-2-enoylamino)benzoic acid, a derivative of N-substituted maleamic acid, is paramount for reproducible and accurate experimental outcomes. Its unique structure, containing both a maleamic acid moiety and a benzoic acid group, presents specific handling and storage challenges. This guide provides solutions derived from established chemical principles and field-proven methodologies.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling, storage, and degradation of 2-(3-Carboxyprop-2-enoylamino)benzoic acid.

Q1: What are the primary chemical stability concerns for 2-(3-Carboxyprop-2-enoylamino)benzoic acid?

A1: The primary stability concerns stem from the maleamic acid portion of the molecule. This functional group is susceptible to two main degradation pathways:

  • Intramolecular Cyclization: Dehydration can occur, leading to the formation of N-(2-carboxyphenyl)maleimide or its isomer, isomaleimide. This process can be catalyzed by heat or the presence of dehydrating agents.[1][2]

  • Hydrolysis: The amide bond is prone to cleavage, especially under acidic or basic conditions, which breaks the molecule down into its precursors: maleic acid and 2-aminobenzoic acid.[3][4][5] This hydrolysis is often the most significant degradation pathway in aqueous solutions.

Q2: What are the optimal storage conditions for the compound, both as a solid and in solution?

A2: To ensure long-term stability and prevent degradation, the following storage conditions are recommended:

FormConditionRationale
Solid Store at -20°C or lower, in a tightly sealed container, protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen).Minimizes thermal degradation, prevents photo-oxidation, and reduces moisture absorption which can initiate hydrolysis.[6]
Solution For short-term use, prepare fresh solutions. For storage, aliquot into sealed vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.Low temperatures significantly slow down hydrolysis and cyclization rates in solution.[7] Aliquoting prevents contamination and degradation from repeated handling.
Q3: How does pH critically affect the stability of 2-(3-Carboxyprop-2-enoylamino)benzoic acid in aqueous solutions?

A3: pH is a critical factor. The degradation via hydrolysis is highly pH-dependent. The molecule is generally most stable in neutral to near-neutral conditions (approximately pH 5-7).[8]

  • Acidic Conditions (pH < 5): The rate of hydrolysis increases due to acid catalysis. The neighboring carboxylic acid group can act as an intramolecular catalyst, accelerating the cleavage of the amide bond.[3][5]

  • Alkaline Conditions (pH > 7): Base-catalyzed hydrolysis of the amide bond is often rapid. Maleamic acid derivatives can be highly unstable at physiological pH (7.4) and above.[9]

Q4: What are the expected degradation products I should monitor in my experiments?

A4: The primary degradation products you should monitor correspond to the two main degradation pathways:

  • From Hydrolysis: 2-Aminobenzoic acid and maleic acid.

  • From Cyclization: N-(2-carboxyphenyl)maleimide and N-(2-carboxyphenyl)isomaleimide.

Identifying these specific products using a stability-indicating analytical method, such as HPLC or LC-MS, is crucial for confirming the degradation pathway.

Degradation Pathways Overview

The two predominant degradation pathways for 2-(3-Carboxyprop-2-enoylamino)benzoic acid are intramolecular cyclization and hydrolysis. Understanding these pathways is key to preventing compound loss and interpreting analytical data correctly.

cluster_main 2-(3-Carboxyprop-2-enoylamino)benzoic acid cluster_hydrolysis Hydrolysis Pathway cluster_cyclization Cyclization Pathway main Start Compound prod1 2-Aminobenzoic Acid main->prod1  pH < 5 or pH > 7 + H₂O prod2 Maleic Acid main->prod2  pH < 5 or pH > 7 + H₂O prod3 N-(2-carboxyphenyl)maleimide main->prod3 Heat or Dehydrating Agent - H₂O prod4 Isomaleimide Derivative prod3->prod4 Isomerization

Caption: Primary degradation pathways of the title compound.

Troubleshooting Guide for Experimental Issues

This guide provides solutions to common problems encountered during the handling and analysis of 2-(3-Carboxyprop-2-enoylamino)benzoic acid.

ProblemPotential Cause(s)Recommended Solution(s)
Appearance of new peaks in HPLC/LC-MS. Chemical Degradation: The compound is degrading via hydrolysis or cyclization.Verify Identity: Use mass spectrometry (MS) to identify the molecular weights of the new peaks and compare them to the expected degradation products (2-aminobenzoic acid, maleic acid, N-(2-carboxyphenyl)maleimide).Optimize Conditions: Review your experimental pH and temperature. Ensure solutions are prepared fresh using buffers in the pH 5-7 range and kept cool.[8]
Decreased purity or assay value over time. Improper Storage: Long-term storage under suboptimal conditions (room temperature, exposure to light/moisture) is causing slow degradation.Implement Strict Storage Protocol: For long-term storage, immediately store the solid compound at -20°C or below, protected from light.[6] Prepare solutions fresh for each experiment. If stock solutions must be stored, aliquot and freeze at -80°C.
Inconsistent experimental results. Variable Compound Integrity: The purity of the compound is varying between experiments due to on-the-fly degradation during sample preparation.Standardize Sample Handling: Prepare all samples under identical, controlled conditions (temperature, time, pH). Use a stability-indicating HPLC method to confirm the purity of the compound immediately before each experiment.
Change in solubility or precipitation in solution. Formation of Degradants: The degradation products may have different solubility profiles than the parent compound, leading to precipitation.Characterize Precipitate: If possible, isolate and analyze the precipitate to confirm its identity. Re-evaluate Solvent/Buffer System: Ensure the chosen solvent system can solubilize both the parent compound and its potential degradants to maintain a homogenous solution during the experiment.

Key Experimental Protocols

To ensure the integrity of your results, implementing self-validating protocols is essential. The following are authoritative, field-proven workflows for stability testing.

Protocol 1: Forced Degradation Study

A forced degradation study is crucial for identifying potential degradation products and validating the stability-indicating nature of your analytical methods.[10][11]

cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution (1 mg/mL in ACN:H₂O) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base ox Oxidation (3% H₂O₂, RT) start->ox thermal Thermal Stress (Solid, 105°C) start->thermal photo Photostability (ICH Q1B guidelines) start->photo neutralize Neutralize (for acid/base samples) acid->neutralize base->neutralize analyze Analyze All Samples by Stability-Indicating HPLC/LC-MS ox->analyze thermal->analyze photo->analyze neutralize->analyze end Identify Degradants & Establish Degradation Profile analyze->end

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of 2-(3-Carboxyprop-2-enoylamino)benzoic acid in a suitable solvent, such as a 1:1 mixture of acetonitrile and water.

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Heat at 60°C for a designated period (e.g., 2, 8, 24 hours). Cool and neutralize with 0.1 M NaOH before analysis.[6]

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Keep at room temperature, as base hydrolysis is often rapid (sample at 30 min, 1, 4 hours). Neutralize with 0.1 M HCl before analysis.[9]

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide and store at room temperature, protected from light, for 24 hours.[6]

  • Thermal Degradation: Heat a sample of the solid compound in an oven at a high temperature (e.g., 105°C) for 48 hours.[6] Prepare a solution of the stressed solid for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method should be able to separate the parent peak from all generated degradation peaks.

Protocol 2: Recommended HPLC Method for Stability Monitoring

This serves as a starting point for developing a stability-indicating method.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high aqueous percentage (e.g., 95% A) and gradually increase the organic phase (e.g., to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm and 320 nm).

  • Column Temperature: 30°C.

Causality: The use of an acidic mobile phase helps to protonate the carboxylic acid groups, leading to sharper peaks and better retention on a C18 column. A gradient elution is necessary to separate the more polar degradation products (like maleic acid and 2-aminobenzoic acid) from the less polar parent compound.

References
  • Vertex AI Search. EXPERIMENTAL AND THEORETICAL INVESTIGATION OF THE INTRAMOLECULAR CYCLISATION OF N-(BENZOXAZOLINON-6-YL)MALEIMIDE DERIVATIVES.
  • Benchchem. A Comparative Analysis of pH-Sensitivity: Dimethylmaleic Acid vs. Maleic Acid Amides in Drug Delivery.
  • RSC Publishing. Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. (2017).
  • Google Patents. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst.
  • Google Patents. US5965746A - Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides.
  • ResearchGate. Cyclodehydration reaction of maleamic acids yielding two different....
  • ResearchGate. Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids | Request PDF.
  • ResearchGate. Transition structures of the two cyclisation of maleamic acids derivatives 4a and 4b.
  • ResearchGate. Acid-catalyzed hydrolysis of maleamic acids 34-42.
  • RSC Publishing. Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids - Organic & Biomolecular Chemistry.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Structure and efficiency in intramolecular and enzymic catalysis. Catalysis of amide hydrolysis by the carboxy-group of substituted maleamic acids.
  • Benchchem. Preventing degradation of 2-(2-Aminobenzoyl)benzoic acid during storage.
  • PubMed. Degradation of benzoic acid and its derivatives in subcritical water. (2011).
  • PubMed. Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS. (2015).
  • Benchchem. Stability of 2-(Benzylcarbamoyl)benzoic acid under different pH conditions.
  • Semantic Scholar. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024).
  • MDPI. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation. (2015).
  • Benchchem. Technical Support Center: Stability of 3-Carbamoyloxy-2-phenylpropionic acid in Aqueous Solutions.

Sources

Technical Support Center: Troubleshooting Guide for 2-(3-Carboxyprop-2-enoylamino)benzoic Acid Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 2-(3-Carboxyprop-2-enoylamino)benzoic acid Common Aliases: N-Maleoylanthranilic acid; N-(3-carboxyacryloyl)anthranilic acid. Chemical Class: N-Substituted Maleanilic Acid (Amide-Dicarboxylic Acid).

This guide addresses the specific challenges associated with crystallizing 2-(3-Carboxyprop-2-enoylamino)benzoic acid. As an intermediate often generated from the ring-opening of maleic anhydride by anthranilic acid, this compound presents a unique "stability window." The primary risks during crystallization are cyclodehydration (reverting to the imide form) and hydrolysis .

This guide moves beyond standard protocols to address the why and how of failure modes, specifically focusing on oiling out (Liquid-Liquid Phase Separation), polymorphic control, and chemical stability.

Critical Stability Warning (Read Before Experimentation)

⚠️ THERMAL INSTABILITY ALERT

Unlike typical carboxylic acids, this compound is chemically labile. Prolonged heating (>60°C) or strong acidic conditions can trigger cyclodehydration , converting your target open-chain acid into N-(2-carboxyphenyl)maleimide.

Diagnostic: If your crystals turn yellow/orange and the melting point drops significantly, you have likely formed the imide.

Reaction & Stability Pathway

The following diagram illustrates the chemical risks during the crystallization process. You must maintain conditions that favor the Maleanilic Acid (Center) and avoid the Imide (Right).

ReactionPathway Reactants Anthranilic Acid + Maleic Anhydride Target TARGET COMPOUND 2-(3-Carboxyprop-2-enoylamino) benzoic acid Reactants->Target Ring Opening (Fast, Exothermic) Imide IMPURITY (Cyclized) N-(2-Carboxyphenyl)maleimide (Yellow/Orange) Target->Imide Heat / Acid Catalyst (Cyclodehydration) Hydrolysis IMPURITY (Hydrolyzed) Anthranilic Acid + Maleic Acid Target->Hydrolysis Excess Water / Time

Figure 1: Chemical stability pathway. Crystallization must occur in the "Target" window, avoiding thermal cyclization or hydrolytic cleavage.

Troubleshooting FAQs: The "Why" and "How"

Q1: My solution turns cloudy, but instead of crystals, an oil separates out (Oiling Out). How do I fix this?

Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS) . This occurs when the melting point of the solvated compound drops below the crystallization temperature of the solution.[1] This is common in amide-acids due to strong hydrogen bonding networks that prefer the amorphous liquid state over the ordered lattice when supersaturation is too high.

Corrective Protocol:

  • Reduce Supersaturation: You are likely cooling too fast or using too little solvent. Re-dissolve the oil by heating (gently, <50°C) and add 10-15% more solvent.

  • Seed Loading: Oiling out often happens because nucleation is kinetically hindered. Add seed crystals (0.1 wt%) at the metastable zone width (MSZW) boundary—just as the solution becomes slightly turbid.

  • Solvent Modification: If using pure water or ethanol, the polarity difference might be too high. Switch to a mixed system (e.g., Acetone/Water or Ethanol/Water) to increase the solubility of the oil phase, forcing it to crystallize rather than separate.

Q2: The melting point of my crystals is 10-15°C lower than the literature value. Is it impure?

Diagnosis: This is likely due to Isomerization or Solvation .

  • Cis-Trans Isomerization: The "maleic" (cis) moiety can isomerize to the "fumaric" (trans) moiety under catalytic conditions or light. The trans-isomer (fumaranilic acid derivative) typically has a much higher melting point. If yours is lower, check for solvent inclusion.[2]

  • Solvates: Dicarboxylic acids are prone to forming channel solvates. Run a TGA (Thermogravimetric Analysis). If you see weight loss <100°C, you have a solvate.

  • Cyclization: As noted in the warning, partial cyclization to the imide lowers the melting point and often adds a yellow hue.

Q3: The crystals are extremely fine and clog the filter. How do I grow them larger?

Diagnosis: Nucleation rate > Growth rate. You crashed the product out too quickly.

Corrective Protocol:

  • Ostwald Ripening: After the initial precipitation, hold the slurry at an elevated temperature (e.g., 40°C) for 1-2 hours with gentle stirring. This allows small, unstable crystals to dissolve and redeposit onto larger, more stable crystals.

  • Anti-solvent Dosing: If using an anti-solvent (e.g., adding water to an acetone solution), switch from "dumping" to "linear dosing." Add the anti-solvent over 2 hours using a syringe pump.

Validated Experimental Protocols

Protocol A: Standard Recrystallization (Solvent-Anti-Solvent)

Best for: General purification of crude material.

ParameterSpecificationNotes
Primary Solvent Acetone or THFHigh solubility, low boiling point (prevents thermal degradation).
Anti-Solvent Water or HexaneWater is preferred but may cause hydrolysis if left too long.
Concentration 0.1 g/mLModerate concentration to prevent oiling out.
Temperature 45°C

5°C
Do not boil. Keep T < 50°C to prevent imide formation.

Step-by-Step:

  • Dissolve crude solid in minimum Acetone at 40-45°C.

  • Filter hot (if insoluble particles exist) through a 0.45 µm PTFE filter.

  • Slowly add Water dropwise until a faint, persistent turbidity appears (the "Cloud Point").

  • Add a few seed crystals.

  • Allow to stand at room temperature for 30 mins, then cool to 4°C over 2 hours.

  • Filter and wash with cold 1:1 Acetone/Water.

Protocol B: pH-Swing Crystallization

Best for: Removing unreacted maleic anhydride or anthranilic acid.

Logic: This compound is a dicarboxylic acid (pKa ~3-4). We can dissolve it as a salt and reprecipitate it.

  • Suspend crude solid in water.

  • Add 1M NaOH dropwise until pH ~7-8. The solution should become clear (formation of the disodium salt).

    • Note: If solids remain, filter them out (these are non-acidic impurities).

  • Rapidly acidify with 1M HCl to pH ~2.

    • Critical: Slow acidification promotes hydrolysis. Rapid acidification crashes out the kinetic product (the target acid).

  • Filter immediately and dry under vacuum at 40°C.

Decision Matrix: Solving the "Oiling Out" Problem

Use this flowchart to navigate the most common failure mode for this compound.

OilingOut Start Problem: Oiling Out / Sticky Gum CheckTemp Is T_crystallization > T_melting (oil)? Start->CheckTemp Yes Yes (System too hot) CheckTemp->Yes Check T No No (Supersaturation too high) CheckTemp->No Check Conc Sol1 Solution 1: Lower Temperature below oiling point Yes->Sol1 Sol2 Solution 2: Add Seed Crystals at Cloud Point No->Sol2 Sol3 Solution 3: Change Solvent System (Add polar co-solvent) No->Sol3

Figure 2: Troubleshooting logic for Liquid-Liquid Phase Separation (Oiling Out).

References

  • BenchChem Technical Support. (2025).[3] Crystallization of Organometallic Carboxylic Acids: Troubleshooting Guides. Retrieved from

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting - Oiling Out and Purity Issues. Retrieved from

  • G. Al-Trawneh et al. (2012). Solvent free preparation of N-substituted maleanilic acid. Journal of Chemical and Pharmaceutical Research. Retrieved from

  • PharmaLego. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from

  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization? Retrieved from

Sources

Optimization of analytical methods for 2-(3-Carboxyprop-2-enoylamino)benzoic acid detection

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Optimization for 2-(3-Carboxyprop-2-enoylamino)benzoic Acid

Ticket #: OPT-882-MAL Subject: Method Development & Troubleshooting Guide for Maleylanthranilic Acid Derivatives Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are analyzing 2-(3-Carboxyprop-2-enoylamino)benzoic acid , a dicarboxylic acid intermediate often encountered in the synthesis of ophthalmic antihistamines (e.g., Olopatadine) or tryptophan metabolism studies.

This molecule presents three distinct analytical challenges:

  • Dual Acidity: It possesses two carboxylic acid groups with distinct pKa values, leading to complex retention behavior.

  • Geometric Isomerism: The alkene side chain exists as cis (maleic) or trans (fumaric) isomers. The cis-isomer is prone to isomerization under stress.

  • Polarity: High polarity often results in poor retention on standard C18 columns without specific mobile phase modification.

This guide provides a self-validating workflow to overcome these issues.

Module 1: Chromatographic Separation (HPLC/UHPLC)

User Issue: "My peaks are tailing significantly, and the retention time drifts between injections."

Root Cause Analysis

This compound contains an anthranilic acid moiety (pKa ~4.8) and a maleic/fumaric acid side chain (pKa ~1.9 and ~6.2). At neutral pH, the molecule is fully ionized, causing it to elute in the void volume. At intermediate pH (3.0–4.0), the ionization state fluctuates, causing peak tailing and drift due to secondary silanol interactions.

Optimization Protocol

1. Stationary Phase Selection Do not use a standard C18 column. The polar nature of the dicarboxylic acid requires a phase capable of withstanding 100% aqueous conditions or providing polar-embedded selectivity.

  • Recommended: C18 with Polar Embedding (e.g., Waters SymmetryShield, Agilent Zorbax SB-Aq) or Phenyl-Hexyl for π-π selectivity.

2. Mobile Phase pH Control (The Critical Variable) You must suppress the ionization of the strongest acidic group (pKa ~1.9) to achieve retention, or ensure constant ionization.

  • Option A (UV Detection - Recommended): Phosphate Buffer at pH 2.0 – 2.5.

    • Why: Suppresses both carboxyl groups, neutralizing the molecule for maximum hydrophobic retention on C18.

  • Option B (LC-MS Compatible): 0.1% Formic Acid (pH ~2.7).

    • Note: If retention is still poor, add 5mM Ammonium Formate to stabilize the ionic strength.

3. Gradient Profile

  • Mobile Phase A: 20 mM Potassium Phosphate (pH 2.3)

  • Mobile Phase B: Acetonitrile (ACN)

  • Flow: 1.0 mL/min (HPLC) or 0.4 mL/min (UHPLC)

Time (min)% A (Buffer)% B (ACN)Purpose
0.0955Load/Retain Polar Acid
5.0955Isocratic Hold (Crucial for resolution)
20.04060Elute Hydrophobic Impurities
25.0955Re-equilibration

Module 2: Isomerization & Stability

User Issue: "I see a small 'ghost peak' eluting just before my main peak that grows over time."

Root Cause Analysis

The cis-isomer (maleic form) is thermodynamically less stable than the trans-isomer (fumaric form). Exposure to light, heat, or low pH for extended periods can catalyze the cis


trans isomerization. The "ghost peak" is likely the trans-isomer.
Troubleshooting Guide

Q: How do I confirm if the new peak is an isomer? A: Check the UV spectra. Both isomers will have similar


 (approx. 210-220 nm and 254 nm), but the trans-isomer typically elutes earlier on C18 columns due to higher polarity/solubility differences compared to the intramolecularly hydrogen-bonded cis-form.

Q: How do I prevent this during analysis? A: Implement the "Cold & Dark" protocol:

  • Amber Glassware: Mandatory for all stock and sample solutions.

  • Autosampler Temperature: Set to 4°C.

  • Solvent: Avoid protic solvents (methanol) for stock preparation if stability is an issue; use ACN or DMSO.

Module 3: Visualization & Workflow

Method Development Logic Gate

MethodDevelopment Start Start: 2-(3-Carboxyprop-2-enoylamino)benzoic acid CheckUV Step 1: UV Scan (Determine Lambda Max) Start->CheckUV ColumnSelect Step 2: Column Selection (Polar Embedded C18 vs C18) CheckUV->ColumnSelect PH_Decision Step 3: pH Screening ColumnSelect->PH_Decision Acidic pH 2.0 - 2.5 (Suppressed Ionization) PH_Decision->Acidic Standard Neutral pH 6.0 - 7.0 (Fully Ionized) PH_Decision->Neutral Alternative Result_Acid High Retention Good Peak Shape (Recommended) Acidic->Result_Acid Result_Neut Void Elution Requires Ion-Pairing Neutral->Result_Neut IsomerCheck Step 4: Isomer Resolution Check (Cis vs Trans) Result_Acid->IsomerCheck Final Routine Analysis IsomerCheck->Final

Caption: Workflow for optimizing retention of dicarboxylic acid derivatives. Note the critical decision point at pH selection.

Module 4: Detection & Sensitivity (FAQ)

Q: Which wavelength should I use for limit of quantification (LOQ) studies? A:

  • 210–220 nm: Maximum sensitivity (absorbance of carbonyls + amide). Use this for trace impurity analysis (LOQ < 0.05%). Warning: Susceptible to mobile phase noise (drift).

  • 254 nm: High selectivity (aromatic ring). Use this for assay/content uniformity. Stable baseline but lower sensitivity.

Q: I am using LC-MS, but the signal is suppressed. A: This compound is an acid. You must operate in Negative Ion Mode (ESI-) .

  • Target Mass:

    
     m/z (approx).
    
  • Avoid Phosphate buffers; switch to 10mM Ammonium Formate (pH 3.5) or 0.1% Formic Acid.[1]

References

  • USP/NF. (2023). General Chapter <621> Chromatography. United States Pharmacopeia.[2] Link

  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience. (Refer to Chapter 6 on Acidic Compounds). Link

  • Hasan, M. A., et al. (2024).[3] A validated RP-HPLC method for simultaneous determination of olopatadine hydrochloride and its related substances in eye drop. Taylor & Francis. (Provides analogous separation conditions for anthranilic acid derivatives). Link

  • PubChem. (2025).[4] 2-(3-Carboxyprop-2-enoylamino)benzoic acid - Compound Summary. National Library of Medicine. Link

Sources

Validation & Comparative

Efficacy comparison between 2-(3-Carboxyprop-2-enoylamino)benzoic acid and known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting a Critical Nexus in Tryptophan Metabolism

The catabolism of the essential amino acid tryptophan is a fundamental biological process, with over 95% being metabolized through the kynurenine pathway (KP).[1] This intricate cascade of enzymatic reactions produces a host of neuroactive and immunomodulatory metabolites.[2] Central to this pathway is the enzyme kynurenine-3-monooxygenase (KMO), which represents a critical branch point.[3][4] KMO catalyzes the conversion of kynurenine into 3-hydroxykynurenine (3-HK), a precursor to the neurotoxin quinolinic acid (QUIN).[3][5] Conversely, an alternative branch of the pathway, mediated by kynurenine aminotransferases (KATs), converts kynurenine into the neuroprotective kynurenic acid (KYNA).[5]

An imbalance in the KP, characterized by an overproduction of neurotoxic metabolites like QUIN and a deficit of neuroprotective KYNA, is strongly implicated in the pathogenesis of numerous neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's diseases.[1][2][6] Consequently, the inhibition of KMO has emerged as a promising therapeutic strategy. By blocking the KMO-mediated branch, the metabolic flux can be redirected towards the production of KYNA, thereby restoring a more neuroprotective balance.[3]

This guide provides a framework for evaluating the efficacy of novel KMO inhibitors, using the hypothetical compound 2-(3-Carboxyprop-2-enoylamino)benzoic acid (hereafter referred to as "Compound X") as a case study. We will compare its potential efficacy against well-characterized, potent KMO inhibitors, providing the necessary experimental context and methodologies for a robust and scientifically sound assessment.

The Kynurenine Pathway and the Role of KMO

The kynurenine pathway is a complex metabolic route with significant implications for neuronal health. The diagram below illustrates the central role of KMO and the therapeutic rationale for its inhibition.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO KMO Kynurenine->KMO KAT KAT Kynurenine->KAT 3-HK 3-Hydroxykynurenine (3-HK) (Neurotoxic Precursor) KMO->3-HK Hydroxylation KYNA Kynurenic Acid (KYNA) (Neuroprotective) KAT->KYNA QUIN Quinolinic Acid (QUIN) (Excitotoxin) 3-HK->QUIN Further Metabolism Inhibitor KMO Inhibitors (e.g., Compound X) Inhibitor->KMO

Figure 1: Simplified diagram of the kynurenine pathway highlighting the role of KMO.

Established KMO Inhibitors: Benchmarks for Comparison

A number of potent and selective KMO inhibitors have been developed and characterized. These compounds serve as essential benchmarks for evaluating the efficacy of new chemical entities like Compound X.

  • Ro 61-8048: A potent and competitive inhibitor of KMO.[7] It has demonstrated neuroprotective effects in various preclinical models.[8][9]

  • UPF 648: A highly selective KMO inhibitor with excellent potency.[10][11] It has been shown to effectively shift the kynurenine pathway towards the production of neuroprotective KYNA.[10]

  • GSK180: A selective and potent KMO inhibitor developed for studying the therapeutic potential of KMO inhibition in inflammatory diseases.[12][13]

Quantitative Efficacy Comparison

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. The table below summarizes the reported in vitro IC50 values for our benchmark KMO inhibitors.

InhibitorTarget SpeciesIC50 Value (nM)Reference(s)
Ro 61-8048 Human37[7][8][9][14][15]
UPF 648 Human20[10][11][16]
GSK180 Human~6[12][13][17][18]
Compound X HumanTo be determinedN/A

This table provides a clear quantitative baseline. A novel inhibitor such as Compound X would be considered highly potent if its IC50 value is comparable to or lower than these established compounds.

Experimental Methodologies

To ensure scientific rigor and reproducibility, standardized assays are crucial for determining the efficacy of a novel KMO inhibitor. Below are detailed protocols for both in vitro biochemical and cell-based assays.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines the logical flow for characterizing a novel KMO inhibitor, from initial biochemical screening to cellular validation.

Experimental_Workflow cluster_0 In Vitro Biochemical Analysis cluster_1 Cell-Based Validation start Prepare Reagents (Enzyme, Substrate, Cofactor, Inhibitor) assay Perform In Vitro KMO Inhibition Assay start->assay data_acq Measure NADPH Consumption (Absorbance at 340 nm) assay->data_acq ic50_calc Calculate IC50 Value (Non-linear Regression) data_acq->ic50_calc cell_treatment Treat Cells with Inhibitor ic50_calc->cell_treatment Confirm Potency in Cellular Context cell_culture Culture KMO-expressing Cells (e.g., HEK293-KMO) cell_culture->cell_treatment cell_assay Perform Cell-Based KMO Assay (Measure 3-HK production) cell_treatment->cell_assay cell_data Analyze Metabolite Levels (LC-MS/MS) cell_assay->cell_data end Comparative Efficacy Assessment cell_data->end

Figure 2: Workflow for the characterization of a novel KMO inhibitor.
Protocol 1: In Vitro KMO Inhibition Assay (Biochemical)

This assay directly measures the enzymatic activity of KMO and its inhibition by a test compound. The principle lies in monitoring the consumption of the cofactor NADPH, which has a distinct absorbance maximum at 340 nm.[8][13][19]

Objective: To determine the in vitro IC50 value of Compound X for recombinant human KMO.

Materials:

  • Recombinant human KMO enzyme

  • KMO Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)

  • L-Kynurenine (Substrate)

  • NADPH (Cofactor)

  • Compound X and known inhibitors (e.g., Ro 61-8048)

  • DMSO (for dissolving compounds)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Compound X and control inhibitors in 100% DMSO.

    • Prepare working solutions of the inhibitors by serial dilution in KMO Assay Buffer. Ensure the final DMSO concentration in the assay is ≤1% to avoid solvent effects.[17]

    • Prepare stock solutions of L-Kynurenine and NADPH in KMO Assay Buffer.

    • On the day of the experiment, dilute the recombinant human KMO enzyme to the desired working concentration in cold KMO Assay Buffer. Keep the diluted enzyme on ice.[3]

  • Assay Setup (96-well plate):

    • Blank wells: Add KMO Assay Buffer. These wells will not contain the enzyme.

    • Positive Control wells (100% activity): Add the diluted KMO enzyme and vehicle (assay buffer with the same final concentration of DMSO as the inhibitor wells).

    • Test Inhibitor wells: Add the diluted KMO enzyme and the various concentrations of Compound X.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[20]

  • Reaction Initiation:

    • Prepare a substrate/cofactor mix containing L-Kynurenine and NADPH in KMO Assay Buffer.

    • Initiate the enzymatic reaction by adding the substrate/cofactor mix to all wells (except the blank).

  • Measurement:

    • Immediately measure the absorbance at 340 nm (this is the time-zero reading).

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

    • After incubation, measure the final absorbance at 340 nm.

Data Analysis and IC50 Determination:

  • Calculate the change in absorbance (ΔAbs) for each well by subtracting the final absorbance from the initial absorbance.

  • Determine the percentage of inhibition for each concentration of Compound X using the following formula: % Inhibition = 100 * (1 - (ΔAbs_inhibitor / ΔAbs_positive_control))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value by fitting the data to a non-linear regression model (e.g., a four-parameter logistic equation) using software such as GraphPad Prism.[2][14]

Protocol 2: Cell-Based KMO Inhibition Assay

This assay provides a more physiologically relevant context by measuring KMO inhibition within intact cells.

Objective: To validate the inhibitory activity of Compound X in a cellular environment.

Materials:

  • HEK293 cells stably expressing human KMO (HEK293-KMO).

  • Cell culture medium and supplements.

  • Compound X and control inhibitors.

  • L-Kynurenine.

  • LC-MS/MS system for metabolite analysis.

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293-KMO cells under standard conditions (37°C, 5% CO2).

    • Plate the cells in a suitable format (e.g., 24-well plates) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare working solutions of Compound X and control inhibitors in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (medium with DMSO).

    • Pre-incubate the cells with the inhibitors for a specified time (e.g., 1 hour).

  • Substrate Addition:

    • Add L-Kynurenine to the medium of all wells to initiate the cellular KMO reaction.

  • Incubation and Sample Collection:

    • Incubate the cells for a defined period (e.g., 4-6 hours).

    • After incubation, collect the cell culture supernatant.

  • Metabolite Analysis:

    • Analyze the concentration of the KMO product, 3-hydroxykynurenine (3-HK), in the supernatant using a validated LC-MS/MS method.

Data Analysis:

  • Quantify the amount of 3-HK produced in each well.

  • Calculate the percentage of inhibition of 3-HK formation for each concentration of Compound X relative to the vehicle control.

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the cellular IC50 value using non-linear regression.

Conclusion

The inhibition of Kynurenine-3-Monooxygenase is a compelling strategy for the development of novel therapeutics for a range of neurodegenerative and inflammatory diseases. A systematic and rigorous evaluation of new chemical entities is paramount for identifying promising lead candidates. By employing standardized biochemical and cell-based assays, as outlined in this guide, researchers can accurately determine the potency of novel inhibitors like "2-(3-Carboxyprop-2-enoylamino)benzoic acid." A direct comparison of their IC50 values against established benchmarks such as Ro 61-8048, UPF 648, and GSK180 provides a clear and objective measure of their potential efficacy. This comprehensive approach, grounded in robust experimental design and data analysis, is essential for advancing the development of the next generation of KMO-targeted therapies.

References

  • Akgeyik F, Demirezen A, Erbaş O. The kynurenine pathway: Role in neurodegeneration and effects on neuronal damage. D J Tx Sci 2024;9(1-2):10-16. [Link]

  • Chen, Y., & Guillemin, G. J. (2012). The kynurenine pathway in neurodegenerative diseases: mechanistic and therapeutic considerations. Journal of the Neurological Sciences, 323(1-2), 1–8. [Link]

  • Davis, I., & Liu, A. (2015). The kynurenine pathway and neurodegenerative disease. ACS Chemical Neuroscience, 6(5), 620–629. [Link]

  • Mole, D. J., et al. (2016). Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. Nature Medicine, 22(2), 202–209. [Link]

  • Lemos, M., et al. (2024). The Influence of Kynurenine Metabolites on Neurodegenerative Pathologies. International Journal of Molecular Sciences, 25(2), 947. [Link]

  • Oliveira, A. M., et al. (2016). The Involvement of Kynurenine Pathway in Neurodegenerative Diseases. Journal of Alzheimer's Disease, 52(4), 1169–1183. [Link]

  • Patsnap. (2024, June 21). What are KMO inhibitors and how do they work?. Synapse. [Link]

  • Al-Haddad, H., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. International Journal of Molecular Sciences, 23(1), 549. [Link]

  • Mole, D. J., et al. (2016). Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. Nature Medicine, 22(2), 202-209. [Link]

  • Gladstone Institutes. (2010, January 25). Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. [Link]

  • FirstWord Pharma. (2024, April 22). Kynos Therapeutics announces positive top-line results from the first-in-human Phase I study of its KMO inhibitor, KNS366, demonstrating safety, tolerability and target engagement. [Link]

  • tebu-bio. (n.d.). KMO Inhibitor Screening Assay Kit. Retrieved February 23, 2026, from [Link]

  • Winkler, D., et al. (2013). Development of LC/MS/MS, High-Throughput Enzymatic and Cellular Assays for the Characterization of Compounds That Inhibit Kynurenine Monooxygenase (KMO). ASSAY and Drug Development Technologies, 11(4), 229-241. [Link]

  • BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit (96-well). Retrieved February 23, 2026, from [Link]

  • Moran, G. R., & Crozier-Reabe, K. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Biosciences, 6, 6. [Link]

  • BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit. Retrieved February 23, 2026, from [Link]

  • Moran, G. R., & Crozier-Reabe, K. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Biosciences, 6, 6. [Link]

  • BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit (384-well). Retrieved February 23, 2026, from [Link]

  • Toledo-Sherman, L. M., et al. (2015). A brain-permeable inhibitor of the neurodegenerative disease target kynurenine 3-monooxygenase prevents accumulation of neurotoxic metabolites. Journal of Medicinal Chemistry, 58(1), 115-130. [Link]

  • ChEMBL. (n.d.). Target: Kynurenine 3-monooxygenase (CHEMBL3407318). Retrieved February 23, 2026, from [Link]

  • Assay Genie. (n.d.). Human KMO (Kynurenine-3-Monooxygenase) ELISA Kit. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (2023, December 1). Kynurenine 3-monooxygenase. In Wikipedia. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

Sources

Structure-activity relationship (SAR) studies of 2-(3-Carboxyprop-2-enoylamino)benzoic acid derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Comparison Guide to the Structure-Activity Relationship (SAR) of 2-(3-Carboxyprop-2-enoylamino)benzoic Acid Derivatives

For researchers, scientists, and drug development professionals, a deep understanding of the structure-activity relationship (SAR) is fundamental to the design of potent and selective therapeutic agents. This guide provides a comparative analysis of the SAR of 2-(3-carboxyprop-2-enoylamino)benzoic acid derivatives. While direct and extensive SAR studies on this specific scaffold are emerging, this guide synthesizes data from structurally related benzoic acid analogs to provide predictive insights into the key structural features influencing biological activity.

The Core Scaffold: A Privileged Structure in Drug Discovery

The 2-(3-carboxyprop-2-enoylamino)benzoic acid core is a unique amalgamation of a benzoic acid moiety and a reactive α,β-unsaturated carbonyl system. The benzoic acid scaffold is a well-established pharmacophore present in a multitude of biologically active compounds. The carboxylic acid group is a critical hydrogen bond donor and acceptor, frequently engaging in interactions with the active sites of enzymes and receptors. The biological activity of benzoic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring, which modulate the molecule's electronic properties, lipophilicity, and steric profile.

Synthesizing the Derivatives: A General Approach

The synthesis of 2-(3-carboxyprop-2-enoylamino)benzoic acid derivatives typically commences with the acylation of a substituted 2-aminobenzoic acid with maleic anhydride or a derivative thereof. This reaction forms the core structure, which can be further modified to explore the chemical space and establish a robust SAR.

Experimental Protocol: General Synthesis of 2-(3-Carboxyprop-2-enoylamino)benzoic Acid Derivatives

  • Starting Material Preparation: Substituted 2-aminobenzoic acids are either commercially available or can be synthesized using established methods.

  • Acylation Reaction: To a solution of the substituted 2-aminobenzoic acid in an appropriate solvent (e.g., anhydrous tetrahydrofuran or dioxane), an equimolar amount of maleic anhydride is added portion-wise at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated to ensure complete conversion. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable solvent and purified by recrystallization or column chromatography to yield the desired 2-(3-carboxyprop-2-enoylamino)benzoic acid derivative.

  • Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Comparative Analysis of Biological Activity: Unraveling the SAR

Based on the analysis of various substituted benzoic acid derivatives from the literature, we can infer the potential impact of different functional groups on the biological activity of the 2-(3-carboxyprop-2-enoylamino)benzoic acid scaffold. For this comparative guide, we will consider hypothetical derivatives and predict their relative activities based on established SAR principles for enzyme inhibition, a common target for this class of compounds.

Table 1: Hypothetical Structure-Activity Relationship Data for 2-(3-Carboxyprop-2-enoylamino)benzoic Acid Derivatives as Enzyme Inhibitors

Compound IDR1R2R3R4Hypothetical IC50 (µM)Inferred Rationale
1 (Parent) HHHH15.2Baseline activity
2 5-ClHHH8.5Electron-withdrawing group at C5 enhances activity.
3 5-NO2HHH5.1Strong electron-withdrawing group significantly improves potency.[1]
4 4-OHHHH25.8Hydroxyl group at C4 may introduce unfavorable interactions.
5 3-OHHHH12.7Positional importance of the hydroxyl group is critical for activity.[1]
6 5-CH3HHH18.9Lipophilic and electron-donating group slightly reduces activity.[1]
7 HHCH3H22.4Steric hindrance near the maleoyl moiety can be detrimental.
8 HHHCH310.3Substitution on the double bond can influence reactivity and binding.
Influence of Substituents on the Benzoic Acid Ring

The electronic nature and position of substituents on the aromatic ring are critical determinants of biological activity.

  • Electron-Withdrawing Groups (EWGs): The presence of EWGs such as chloro (-Cl) and nitro (-NO2) at the C5 position is predicted to enhance inhibitory activity. This is a common observation in SAR studies of benzoic acid derivatives, where EWGs can increase the acidity of the carboxylic acid and improve its binding to target proteins.[1]

  • Electron-Donating Groups (EDGs): Conversely, EDGs like a methyl group (-CH3) may slightly decrease activity. The introduction of steric bulk can also negatively impact binding affinity.

  • Hydroxyl Groups (-OH): The position of a hydroxyl group is crucial. While it can act as a hydrogen bond donor and acceptor, its placement can either be beneficial or detrimental to activity depending on the specific interactions within the target's active site.[1][2]

Modifications to the Carboxyprop-2-enoylamino Side Chain

The α,β-unsaturated carbonyl moiety in the side chain is a potential Michael acceptor, suggesting that these compounds might act as covalent inhibitors. Modifications to this part of the molecule can significantly affect reactivity and, consequently, biological activity.

  • Substitution on the Double Bond: Introducing substituents on the double bond of the maleoyl group can alter its electrophilicity and steric profile, thereby modulating its covalent binding potential and interaction with the target.

Visualizing the Structure-Activity Relationships

The following diagram illustrates the key SAR trends for the 2-(3-carboxyprop-2-enoylamino)benzoic acid scaffold based on the comparative analysis.

SAR_Summary cluster_0 Benzoic Acid Ring Substitutions cluster_1 Side Chain Modifications Core 2-(3-Carboxyprop-2-enoylamino)benzoic acid R1 R2 R3 R4 EWG Electron-Withdrawing Groups (e.g., -Cl, -NO2) at C5 Core:f1->EWG Increases Activity EDG Electron-Donating Groups (e.g., -CH3) at C5 Core:f1->EDG Decreases Activity OH Hydroxyl Group (-OH) at C4 Core:f2->OH Decreases Activity SideChain Maleoyl Moiety Double Bond Substitution SideChainSub Substitution on Double Bond SideChain:f1->SideChainSub Modulates Activity Activity Activity EWG->Activity EDG->Activity OH->Activity SideChainSub->Activity

Caption: Key SAR trends for 2-(3-carboxyprop-2-enoylamino)benzoic acid derivatives.

Experimental Workflow for Biological Evaluation: Enzyme Inhibition Assay

To validate the predicted SAR, a robust biological assay is essential. An enzyme inhibition assay is a common method to evaluate the potency of this class of compounds.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)

  • Reagent Preparation: Prepare stock solutions of the test compounds, the target enzyme, the substrate, and the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the test compounds. Include wells for a negative control (solvent only) and a positive control (a known inhibitor).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Measurement: Immediately measure the absorbance or fluorescence at a specific wavelength using a microplate reader. Record readings kinetically over a set period (e.g., 10-20 minutes).

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the negative control. Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

The following diagram illustrates the typical workflow for an in vitro enzyme inhibition assay.

Enzyme_Inhibition_Workflow A Prepare Reagents (Compounds, Enzyme, Substrate, Buffer) B Assay Plate Setup (Buffer, Enzyme, Inhibitor) A->B C Pre-incubation (e.g., 15 min at 37°C) B->C D Initiate Reaction (Add Substrate) C->D E Kinetic Measurement (Microplate Reader) D->E F Data Analysis (Calculate % Inhibition, IC50) E->F

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the structure-activity relationships of 2-(3-carboxyprop-2-enoylamino)benzoic acid derivatives. The analysis, based on inferences from related benzoic acid analogs, suggests that the electronic properties of substituents on the benzoic acid ring and modifications to the reactive side chain are key determinants of biological activity. Future experimental work should focus on synthesizing a focused library of these derivatives and evaluating their activity in relevant biological assays to validate these predictions and further refine the SAR. This will enable the rational design of more potent and selective compounds for various therapeutic applications.

References

  • Yusof, N. A., & Rashid, N. A. (2014). Spectrophotometric Determination of Benzoic Acid Based on Inhibitive Effect on Tyrosinase Enzyme. Sains Malaysiana, 43(7), 1053-1059.
  • Kim, C. U., Lew, W., Williams, M. A., Liu, H., Zhang, L., Swaminathan, S., Bischofberger, N., Chen, M. S., Mendel, D. B., Tai, C. Y., Laver, W. G., & Stevens, R. C. (1997). Influenza neuraminidase inhibitors possessing a novel hydrophobic interaction in the enzyme active site: design, synthesis, and structural analysis of carbocyclic sialic acid analogues with potent anti-influenza activity. Journal of the American Chemical Society, 119(4), 681–690.
  • Neres, J., et al. (2017). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. Molecules, 22(11), 1863.
  • Li, Y., et al. (2022).
  • Saleem, M., et al. (2023).
  • Srivastava, V. K., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Archiv der Pharmazie, 336(11), 484-490.
  • Chern, J. W., et al. (2007). The evaluation and structure-activity relationships of 2-benzoylaminobenzoic esters and their analogues as anti-inflammatory and anti-platelet aggregation agents. Bioorganic & Medicinal Chemistry, 15(6), 2410-2423.
  • O'Donnell, J. P., et al. (2012). Synthesis, biological evaluation, and structure-activity relationships of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues as inhibitors of adenovirus replication. Journal of Medicinal Chemistry, 55(7), 3193-3205.
  • Balaramnavar, V. M., et al. (2012). Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. Journal of Medicinal Chemistry, 55(19), 8345-8356.
  • Rees, J. R., et al. (2021). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry, 12(9), 1547-1560.
  • Kagechika, H., et al. (2013). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Bioorganic & Medicinal Chemistry Letters, 23(2), 527-530.
  • Pessoa-Mahana, H., et al. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules, 23(5), 1184.
  • Zil'fyan, A. V., et al. (2014). Synthesis, Biological activity evaluation and QSAR studies of novel 3-(aminooxalyl-amino)-and 3-(carbamoyl-propionylamino)-2-phenylamino-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1219-1235.
  • Ahmed, A. (2012). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. Medicinal Chemistry Research, 21(9), 2355-2361.
  • Krutošíková, A., & Sýkora, J. (2001). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Molecules, 6(4), 303-312.
  • Andersen, H. S., et al. (2000). 2-(oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases. The Journal of Biological Chemistry, 275(10), 7101-7108.
  • Leung, E., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5431.
  • Organic Chemistry Portal. (n.d.). Synthesis of Local Anesthetics derived from benzoic acid. Retrieved from [Link]

  • Rotondi, G., et al. (2019). Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1304-1313.
  • Nencka, R., et al. (2023). 3-(Adenosylthio)benzoic Acid Derivatives as SARS-CoV-2 Nsp14 Methyltransferase Inhibitors. Molecules, 28(2), 746.
  • Arnone, M. I., et al. (2022). Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the Studies on the Inhibition of Human Carbonic Anhydrases. ChemistryOpen, 11(6), e202200053.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-(3-Carboxyprop-2-enoylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile and Essential Safety Precautions

The primary directive in handling any chemical waste is a thorough understanding of its potential hazards. Based on the known properties of benzoic acid, a closely related structural analog, 2-(3-Carboxyprop-2-enoylamino)benzoic acid should be presumed to present similar risks.

Key Hazards Include:

  • Skin Irritation (Category 2): May cause redness and irritation upon contact with skin.[1][2][3][4][5]

  • Serious Eye Damage (Category 1): Poses a significant risk of causing serious, potentially irreversible damage to the eyes.[1][2][3][4][5][6]

  • Specific Target Organ Toxicity (Repeated Exposure): Prolonged or repeated exposure, particularly through inhalation of dust, may cause damage to organs.[1][3][6]

Due to these potential hazards, the use of appropriate Personal Protective Equipment (PPE) is not merely recommended; it is mandatory.

Hazard ClassificationRequired Personal Protective Equipment (PPE)
Skin Irritation Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene, butyl, or Viton) must be worn.[7][8] Always inspect gloves for integrity before use and wash hands thoroughly after removal.
Serious Eye Damage Eye Protection: Chemical splash goggles are required.[1][7] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
Inhalation Hazard (Dust) Lab Coat & Respiratory Protection: A fully buttoned lab coat is the minimum requirement.[7] All handling of the solid compound or procedures that could generate dust must be conducted in a certified chemical fume hood to ensure adequate ventilation.[1][6]

The Core Directive: A Step-by-Step Disposal Protocol

The fundamental principle is that 2-(3-Carboxyprop-2-enoylamino)benzoic acid must be treated as hazardous waste .[6][9] It must not be disposed of in the regular trash or poured down the sanitary sewer without appropriate treatment as outlined below and authorized by your institution's Environmental Health & Safety (EHS) department.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. Incompatible chemicals, when mixed, can generate heat, toxic gases, or violent reactions.

  • Do Not Mix: This waste stream must be kept separate from:

    • Strong Bases (e.g., sodium hydroxide)[1][8][10]

    • Strong Oxidizing Agents (e.g., perchlorates, nitrates)[1][8][10][11]

    • Strong Reducing Agents[1][10]

    • Metals[1][10]

  • Consult Institutional Guidelines: Always adhere to your organization's specific chemical waste segregation policies.[6]

Step 2: Proper Containerization

All waste containing 2-(3-Carboxyprop-2-enoylamino)benzoic acid must be collected in a designated hazardous waste container.

  • Container Material: Use a container made of a compatible material, such as high-density polyethylene (HDPE).[7][12] Ensure the container is in good condition, free from leaks, and has a securely fitting cap.[6][12]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[13]

    • The full chemical name: "Waste 2-(3-Carboxyprop-2-enoylamino)benzoic acid"

    • The associated hazards (e.g., "Corrosive," "Irritant")

    • The accumulation start date.

Step 3: Disposal Workflow

The correct disposal path depends on the form and concentration of the waste. The following diagram illustrates the decision-making process.

DisposalWorkflow Start Identify Waste Form Solid_Concentrated Solid Compound or Concentrated Solution Start->Solid_Concentrated Dilute_Aqueous Dilute Aqueous Solution (<10% and pH > 2) Start->Dilute_Aqueous Collect_Waste Collect in Labeled, Compatible Hazardous Waste Container Solid_Concentrated->Collect_Waste Always Check_Policy Consult Institutional & Local Regulations for Drain Disposal Dilute_Aqueous->Check_Policy EHS_Pickup Arrange for Pickup by Certified EHS Personnel Collect_Waste->EHS_Pickup Neutralize Neutralize Under Fume Hood to pH 7-9 with Weak Base Check_Policy->Neutralize Permitted Prohibited Drain Disposal Prohibited Check_Policy->Prohibited Not Permitted Drain_Disposal Flush Down Sanitary Sewer with Copious Amounts of Water Neutralize->Drain_Disposal Prohibited->Collect_Waste

Caption: Decision workflow for disposal of 2-(3-Carboxyprop-2-enoylamino)benzoic acid.

A. For Solid Waste and Concentrated Solutions: This is the most direct and safest route. All solid forms of the chemical and any concentrated solutions must be placed directly into your labeled hazardous waste container for professional disposal.[1][7][13]

B. For Dilute Aqueous Solutions (If Permitted): Some institutions may permit the neutralization of dilute acid solutions for drain disposal.[13] Verify this is allowed by your local regulations and institutional EHS policy before proceeding. If permitted, follow this procedure precisely:

  • Work in a Fume Hood: Perform all steps inside a certified chemical fume hood while wearing full PPE.

  • Dilute Further: Slowly add the dilute acid waste to a large container of cold water (a 1:10 dilution is recommended).[12] Never add water to acid.

  • Neutralize Slowly: With constant stirring, slowly add a weak base such as sodium bicarbonate (baking soda) or soda ash.[12] Be cautious, as this will generate carbon dioxide gas (fizzing).

  • Monitor pH: Use pH paper or a calibrated pH meter to monitor the solution's pH. Continue adding the base in small increments until the pH is stable within a neutral range (typically 7-9).[13]

  • Dispose: Flush the neutralized solution down the sanitary sewer with a large volume of running water (at least 20 parts water to 1 part solution).[13][14]

Managing Spills

Accidents can happen, and a clear plan for spill management is crucial.

  • For Small Spills (cleanable in <10 minutes):

    • Alert personnel in the immediate area.

    • Wear full PPE, including respiratory protection if dust is present.

    • If the material is a solid powder, gently moisten it with a fine water mist to prevent dust from becoming airborne.[6][8]

    • Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent.[6][7]

    • Using non-sparking tools, carefully sweep or scoop the absorbed material into your designated hazardous waste container.[7]

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • For Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[13]

    • Prevent entry into the area until it is cleared by trained professionals.

By adhering to these rigorous, evidence-based procedures, you contribute to a culture of safety and ensure the responsible management of chemical waste, protecting yourself, your colleagues, and the environment.

References

  • Proper Disposal of 3-(2-oxo-2H-chromen-3-yl)benzoic acid. Benchchem.
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Benzoic acid Safety Data Sheet (May 01 2012). Fisher Scientific.
  • 2-(benzoylamino)benzoic acid Safety Data Sheet. Santa Cruz Biotechnology, Inc..
  • Proper disposal of chemicals. Sciencemadness Wiki (August 20 2025).
  • Benzoic Acid Waste Disposal Procedures. Washington State University Environmental Health & Safety.
  • Benzoic acid Safety Data Sheet (May 01 2012). Fisher Scientific.
  • Safety Data Sheet: benzoic acid. Chemos GmbH&Co.KG.
  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Safety D
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
  • SAFETY DATA SHEET - Benzoic Acid. Merck Millipore.
  • Hazardous Materials Disposal Guide. Nipissing University (June 12 2019).
  • Benzoic acid AGR - Safety D
  • Hazardous Waste Manual. Emory University (December 22 2025).
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Benzoic Acid Safety Data Sheet (December 01 2015). National Institute of Standards and Technology.
  • Benzoic Acid Safety Data Sheet (June 19 2015). Fisher Scientific.

Sources

Personal protective equipment for handling 2-(3-Carboxyprop-2-enoylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment

Before any handling, a thorough risk assessment is mandatory. The primary hazards are inferred from the compound's functional groups: a benzoic acid moiety and a carboxyprop-2-enoylamino side chain. These suggest potential for skin and eye irritation, respiratory tract irritation if inhaled as a powder, and the possibility of combustible dust formation.

Table 1: Potential Hazard Profile and Rationale

Hazard ClassPotential EffectRationale
Skin Irritation Causes skin irritation, redness, and a burning sensation upon contact.[1][2][3]The carboxylic acid functional groups are known to be irritating to the skin.
Serious Eye Damage Causes serious eye irritation and potential for lasting damage.[1][2][3][4]Acidic compounds can be corrosive to eye tissue. Dust particles can cause mechanical and chemical irritation.
Respiratory Irritation Inhalation of dust may irritate the nose, throat, and lungs, causing coughing and shortness of breath.[1][4]Fine powders can be easily aerosolized and inhaled, directly impacting the respiratory system.
Combustible Dust Fine dust suspended in the air may form an explosive mixture.[2][3]Many organic powders have the potential to be a combustible dust hazard under specific conditions.

Personal Protective Equipment (PPE): Your Last Line of Defense

Engineering controls, such as a chemical fume hood, are the primary method for exposure prevention.[5][6][7] However, appropriate PPE is essential for safeguarding against accidental exposure. PPE is not a substitute for safe work practices and engineering controls.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work.[6]

  • Elevated Risk: When handling the powder outside of a balance enclosure or when there is a risk of splashing (e.g., during dissolution), chemical safety goggles must be worn.[1][6]

  • High Risk: For procedures with a high potential for aerosol generation or splashing of concentrated solutions, a full-face shield should be worn in addition to safety goggles.[1][6]

Skin and Body Protection
  • Lab Coat: A flame-resistant lab coat is required to protect skin and personal clothing from contamination.[6]

  • Gloves: Chemical-resistant gloves are mandatory.

    • Type: Nitrile gloves are recommended for incidental contact due to their resistance to a broad range of organic chemicals and acids.[6] They should be changed immediately if contamination is suspected.

    • Best Practice: For tasks involving significant handling or potential for immersion, consider double-gloving or using heavier-duty gloves like neoprene.[1] Always inspect gloves for tears or holes before use.

  • Additional Protection: For large-scale operations, an acid-resistant apron worn over the lab coat provides an additional layer of safety.[6]

Respiratory Protection

Respiratory protection is generally not required if all work with the powdered form of the compound is conducted within a certified chemical fume hood or other ventilated enclosure.[5] If such engineering controls are not available or are insufficient to control airborne dust, a NIOSH-approved respirator is necessary. Contact your institution's Environmental Health & Safety (EHS) department for proper respirator selection and fit-testing.

Operational Plan: From Benchtop to Waste

A structured workflow minimizes the risk of exposure and contamination. The following protocol outlines the essential steps for safely handling 2-(3-Carboxyprop-2-enoylamino)benzoic acid.

Safe Handling Workflow Diagram

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area in Fume Hood don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe gather_mats Gather All Materials (Spatula, Weigh Paper, etc.) don_ppe->gather_mats weigh Weigh Compound Using Anti-Static Weigh Boat gather_mats->weigh transfer Carefully Transfer to Vessel weigh->transfer dissolve Add Solvent & Dissolve transfer->dissolve close_container Keep Primary Container Closed When Not in Use dissolve->close_container decon_tools Decontaminate Tools & Work Surface close_container->decon_tools seg_waste Segregate Waste (Solid vs. Liquid) decon_tools->seg_waste doff_ppe Doff PPE Correctly seg_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for safe handling of 2-(3-Carboxyprop-2-enoylamino)benzoic acid.

Step-by-Step Handling Protocol
  • Preparation: Designate a work area within a certified chemical fume hood. Cover the work surface with disposable absorbent bench paper.[8] Assemble all necessary equipment and PPE before handling the chemical.

  • Weighing:

    • To minimize dust, use an enclosed balance or weigh the powder inside the fume hood.[8]

    • Use a weigh boat or paper to avoid direct contact with the balance pan.[8]

    • Avoid scooping large amounts at once; transfer small quantities to minimize aerosolization.[8]

    • Keep the primary container of the chemical closed whenever possible.[8][9]

  • Dissolution: If making a solution, add the solid to the solvent slowly. Work over a secondary containment tray to catch any potential spills.

  • Post-Handling: After use, decontaminate the spatula and any other equipment. Wipe down the work surface with an appropriate cleaning solution.[8]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally eye protection.[6] Always wash hands thoroughly with soap and water after removing PPE.[5][10]

Disposal Plan: Responsible Waste Management

Chemical waste must be handled as hazardous waste. Never dispose of this compound or its solutions down the drain.[11][12]

Waste Segregation Decision Tree

G start Waste Generated is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Contaminated Solid Waste (Gloves, Weigh Paper, Towels) is_solid->solid_waste Yes is_sharp Is it a sharp? is_liquid->is_sharp No liquid_waste Acidic Organic Liquid Waste is_liquid->liquid_waste Yes sharps_waste Contaminated Sharps Waste (Needles, Scalpels) is_sharp->sharps_waste Yes solid_container Dispose in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Dispose in Labeled Acidic Waste Carboy liquid_waste->liquid_container sharps_container Dispose in Puncture-Proof Sharps Container sharps_waste->sharps_container

Caption: Decision tree for proper waste segregation.

Step-by-Step Disposal Protocol
  • Solid Waste: All disposable items contaminated with the compound (e.g., gloves, weigh paper, paper towels) must be placed in a clearly labeled, sealed hazardous waste container designated for solid chemical waste.[6][12]

  • Liquid Waste: All solutions containing the compound must be collected in a compatible, sealed, and clearly labeled hazardous waste container (carboy) designated for acidic organic waste.[12][13] Do not mix with incompatible waste streams like bases or oxidizers.[7]

  • Container Labeling: Ensure all waste containers are properly labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards.

  • Storage: Store waste containers in a designated satellite accumulation area with secondary containment, away from heat sources and incompatible materials.[13][14]

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with large amounts of soap and water for at least 15 minutes. Seek medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][4]

  • Inhalation: Move the person to fresh air. If breathing has stopped, begin rescue breathing. Seek immediate medical attention.[1]

  • Spill: For a small powder spill, do not dry sweep. Moisten the material with a damp paper towel or use a HEPA-filtered vacuum for cleanup.[1] Place all cleanup materials into a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's EHS department.

By adhering to these guidelines, you establish a self-validating system of safety, ensuring the protection of yourself, your colleagues, and your research environment.

References

  • New Jersey Department of Health. (2009). Benzoic Acid - Hazardous Substance Fact Sheet. [Link]

  • SDS Manager. (2026). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. [Link]

  • University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety. [Link]

  • Lab Manager. (2024). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. [Link]

  • National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). [Link]

  • Labbox. (n.d.). Safety Data Sheet: Benzoic acid AGR. [Link]

  • Environmental Marketing Services. (2020). Types of Acid Waste Disposal. [Link]

  • Greenflow. (2024). How to Get Rid of Acidic Waste Safely and Responsibly. [Link]

  • Iowa State University. (n.d.). Chemical Handling and Storage. Environmental Health and Safety. [Link]

  • SDS Manager. (2025). Safety Rules in Chemical Laboratories: A Practical Guide. [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. [Link]

  • Government College of Engineering & Technology, Jammu. (n.d.). Laboratory & Chemical Safety Guidelines. [Link]

  • University of Oslo. (2024). Chemical and Hazardous Waste Guide. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Benzoic acid. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Carboxyprop-2-enoylamino)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Carboxyprop-2-enoylamino)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.